4-(Dimethylamino)biphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-4-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-15(2)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCPXOQAYQJEBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150531 | |
| Record name | 4-(Dimethylamino)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-79-7 | |
| Record name | N,N-Dimethyl[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dimethylamino)biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Dimethylamino)biphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Dimethylamino)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(DIMETHYLAMINO)BIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLP3X8PS7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Solubility of 4-(Dimethylamino)biphenyl in Various Solvents
Introduction: The Significance of 4-(Dimethylamino)biphenyl in Modern Research
4-(Dimethylamino)biphenyl, a bifunctional molecule featuring a hydrophobic biphenyl backbone and a polar, basic dimethylamino group, represents a significant scaffold in both materials science and drug discovery. The biphenyl unit provides a rigid, aromatic structure that is a cornerstone in the development of organic semiconductors, liquid crystals, and other advanced electronic materials where charge transport and thermal stability are paramount. Concurrently, the N,N-dimethylaniline moiety is a recognized pharmacophore present in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and engage in specific biological interactions.
A thorough understanding of the solubility of 4-(Dimethylamino)biphenyl is a critical prerequisite for its effective application. Solubility dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and is a key determinant of bioavailability in pharmaceutical formulations. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 4-(Dimethylamino)biphenyl, designed to empower researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile compound.
Physicochemical Properties of 4-(Dimethylamino)biphenyl
A foundational understanding of the physical and chemical characteristics of 4-(Dimethylamino)biphenyl is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅N | PubChem[1] |
| Molecular Weight | 197.27 g/mol | PubChem[1] |
| IUPAC Name | N,N-dimethyl-4-phenylaniline | PubChem[1] |
| Synonyms | 4-Biphenyldimethylamine, 4-Dimethylaminobiphenyl, N,N-Dimethyl-4-aminobiphenyl | PubChem[1] |
| Calculated XLogP3 | 4.1 | PubChem[1] |
The high XLogP3 value suggests a lipophilic nature, predicting poor solubility in water and good solubility in non-polar organic solvents.
Theoretical Principles and Predicted Solubility
The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent, famously summarized by the adage "like dissolves like."[2] 4-(Dimethylamino)biphenyl possesses two distinct structural features that dictate its solubility:
-
The Biphenyl Group: This large, non-polar, aromatic system contributes to strong van der Waals forces and π-π stacking interactions. It is inherently hydrophobic and will favor dissolution in non-polar or moderately polar aprotic solvents.
-
The Dimethylamino Group: This tertiary amine is a polar functional group. While it lacks the hydrogen bond donating ability of primary or secondary amines, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. Furthermore, its basicity means that in acidic aqueous solutions, it can be protonated to form a highly polar ammonium salt, which would dramatically increase its aqueous solubility.
Based on these principles, we can predict the solubility of 4-(Dimethylamino)biphenyl in a range of common laboratory solvents.
Table 1: Predicted Solubility of 4-(Dimethylamino)biphenyl
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | The non-polar biphenyl group will interact favorably with these non-polar solvents through London dispersion forces. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Medium to High | These solvents have a moderate polarity that can solvate both the non-polar biphenyl and the polar dimethylamino group to some extent. |
| Polar Protic | Ethanol, Methanol | Medium | The alkyl chains of the alcohols can interact with the biphenyl group, while the hydroxyl group can interact with the dimethylamino group. |
| Highly Polar Protic | Water | Very Low / Insoluble | The large, hydrophobic biphenyl moiety dominates, leading to a strong hydrophobic effect that disfavors dissolution in water. |
| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | High (as salt) | The basic dimethylamino group will be protonated, forming a polar, water-soluble salt.[3] |
| Aqueous Base | Dilute NaOH | Very Low / Insoluble | The compound will remain in its neutral, non-polar form, and the high polarity of the aqueous base will not favor dissolution. |
Solubility Data of Structurally Related Compounds
Table 2: Experimental Solubility of Analogous Compounds
| Compound | Solvent | Temperature (°C) | Solubility | Source |
| Biphenyl | Water | 25 | 7.45 x 10⁻⁴ g / 100 g solution | IUPAC-NIST[4] |
| Benzene | Ambient | Good | Solubility of Things[5] | |
| Toluene | Ambient | Good | Solubility of Things[5] | |
| Hexane | Ambient | Good | Solubility of Things[5] | |
| N,N-Dimethylaniline | Water | 20 | ~1 g/L | ChemicalBook[6] |
| Ethanol | Ambient | Soluble | Solubility of Things[7] | |
| Diethyl Ether | Ambient | Soluble | Solubility of Things[7] | |
| Chloroform | Ambient | Soluble | Solubility of Things[7] | |
| Acetone | Ambient | Soluble | MIT-IVY[3] | |
| Benzene | Ambient | Soluble | MIT-IVY[3] | |
| 4-Aminobiphenyl | Cold Water | Ambient | Slightly Soluble | NCBI[8] |
| Hot Water | - | Soluble | NCBI[8] | |
| Acetone | Ambient | Soluble | NCBI[8] | |
| Ethanol | Ambient | Soluble | NCBI[8] | |
| Diethyl Ether | Ambient | Soluble | NCBI[8] |
The data in Table 2 strongly corroborates the predictions in Table 1. Biphenyl is practically insoluble in water but soluble in non-polar organic solvents. N,N-Dimethylaniline shows limited water solubility but is readily soluble in various organic solvents. 4-Aminobiphenyl, with its hydrogen-bonding primary amine, shows slightly better water solubility than predicted for the tertiary amine of the target compound. This comparative data provides a solid foundation for a researcher to select an appropriate starting solvent for their work with 4-(Dimethylamino)biphenyl.
Experimental Protocol for Equilibrium Solubility Determination
As a Senior Application Scientist, it is understood that pre-existing data is not always available. Therefore, providing a robust, self-validating experimental protocol is paramount. The following is a detailed methodology for determining the equilibrium solubility of 4-(Dimethylamino)biphenyl using the widely accepted shake-flask method.
Causality Behind Experimental Choices
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility because it ensures that the solvent is fully saturated with the solute, and that this state is stable over time.[8][9] The key steps—prolonged agitation, phase separation, and supernatant analysis—are designed to eliminate kinetic artifacts and provide a true measure of solubility. The choice of a stability-indicating analytical method like HPLC is crucial to ensure that the measured concentration corresponds to the intact compound and not its degradants.
Step-by-Step Methodology
-
Preparation:
-
To a series of glass vials, add a known volume (e.g., 2 mL) of the desired solvent.
-
Add an excess amount of solid 4-(Dimethylamino)biphenyl to each vial. "Excess" means that undissolved solid should be clearly visible at the bottom of the vial after the equilibration period. This ensures saturation.
-
Prepare each solvent condition in triplicate to ensure statistical validity.[7][10]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or tumbling incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials at a consistent speed that ensures the solid particles are continuously suspended in the solvent.[10]
-
Allow the samples to equilibrate for a sufficient duration. A common starting point is 24 to 48 hours. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when the measured concentration no longer changes over time.[7][8]
-
-
Phase Separation:
-
Remove the vials from the shaker and allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[7] Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected. This step is critical to remove any microscopic solid particles that would artificially inflate the measured concentration.
-
-
Analysis and Quantification:
-
Accurately perform a serial dilution of the clear, saturated filtrate with the analytical mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Quantify the concentration of 4-(Dimethylamino)biphenyl in the diluted sample using a pre-validated analytical method (see section below).
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Analytical Quantification: HPLC-UV Method
A High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust and common technique for quantifying organic molecules. While a specific validated method for 4-(Dimethylamino)biphenyl was not found in the initial search, the following parameters, based on methods for structurally similar compounds, provide an excellent starting point for method development.
-
Chromatographic System: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: An isocratic mixture of methanol and an aqueous buffer (e.g., 0.05 M sodium dihydrogen phosphate), with a ratio around 80:20 (v/v).[11] The pH of the buffer can be adjusted (e.g., to pH 3) to ensure good peak shape.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on UV-Vis spectra of analogous compounds, a detection wavelength in the range of 275-310 nm should be appropriate.[10][11] A UV scan of a dilute solution of 4-(Dimethylamino)biphenyl should be performed to determine the λ_max for optimal sensitivity.
-
Quantification: Generate a calibration curve using at least five standard solutions of 4-(Dimethylamino)biphenyl of known concentrations. The curve should demonstrate linearity (R² > 0.999). The concentration of the unknown samples is then determined by interpolation from this curve.
Factors Affecting Solubility
-
Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic. For precise work, it is crucial to control the temperature during the experiment, as even small fluctuations can significantly alter the measured solubility.
-
pH (in Aqueous Systems): As a tertiary amine, 4-(Dimethylamino)biphenyl is a weak base. In aqueous solutions, its solubility will be highly dependent on the pH. In acidic conditions (pH < pKa of the protonated amine), the compound will exist as the highly polar and water-soluble ammonium cation. In neutral or basic conditions (pH > pKa), it will be in its neutral, much less soluble form. Therefore, when working with buffered or aqueous systems, precise measurement and control of pH are essential.
Conclusion
References
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]
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World Health Organization. (2019). Annex 4: Guideline on biowaiver for solid oral dosage forms. WHO Technical Report Series, No. 1019. [Link]
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U.S. Pharmacopeia. (n.d.). <1236> SOLUBILITY MEASUREMENTS. ResearchGate. [Link]
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Solubility of Things. (n.d.). Biphenyl. [Link]
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National Institute of Standards and Technology. (n.d.). IUPAC-NIST Solubilities Database: Biphenyl with Water. [Link]
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MIT-IVY Industry Co., Ltd. (2021). N,N-Dimethylaniline DMA CAS 121-69-7. [Link]
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Walash, M. I., Ibrahim, F., & Abo El Abass, S. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. Luminescence, 29(7), 914–919. [Link]
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Solubility of Things. (n.d.). N,N-Dimethylaniline. [Link]
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National Center for Biotechnology Information. (n.d.). 4-AMINOBIPHENYL - Chemical Agents and Related Occupations. NCBI Bookshelf. [Link]
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Habila, M. A., et al. (2023). The UV-Vis spectra of (2E)-3-[4-(dimethylamino) phenyl]acrylaldehyde... ResearchGate. [Link]
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Delgado, D. R. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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University of Calgary. (2023). Solubility of Organic Compounds. [Link]
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A Historical Literature Review of 4-(Dimethylamino)biphenyl Research: From Industrial Byproduct to Research Tool
Introduction
4-(Dimethylamino)biphenyl, a substituted aromatic amine, has a history intertwined with the growth of the chemical industry in the 20th century. While not as notorious as its parent compound, 4-aminobiphenyl, its journey through scientific literature reflects the evolving understanding of aromatic amine chemistry, toxicology, and analytical science. This technical guide provides a comprehensive historical review of 4-(Dimethylamino)biphenyl research, aimed at researchers, scientists, and drug development professionals who seek to understand the scientific legacy and experimental context of this compound.
Early Synthesis and Industrial Context
The precise first synthesis of 4-(Dimethylamino)biphenyl is not prominently documented in readily available historical records. However, its emergence can be situated within the burgeoning field of synthetic organic chemistry in the late 19th and early 20th centuries. This era was marked by the rise of the synthetic dye industry, which heavily relied on aromatic amines as key intermediates.[1][2] The chemical structure of 4-(Dimethylamino)biphenyl, featuring a biphenyl backbone and a dimethylamino group, is characteristic of compounds used in the synthesis of azo and triphenylmethane dyes.
Historically, occupational exposure to 4-aminobiphenyl, the parent amine of the compound of interest, was significant in its production and use as a rubber antioxidant and dye intermediate.[3] This industrial context suggests that N,N-dimethylated derivatives like 4-(Dimethylamino)biphenyl were likely synthesized and handled in similar settings.
Plausible Historical Synthesis Methods
Based on the established chemical reactions of the early 20th century, the synthesis of 4-(Dimethylamino)biphenyl likely involved one of the following classical methods:
-
Gomberg-Bachmann Reaction: This reaction, discovered in 1924, provides a route to unsymmetrical biphenyls. A plausible pathway would involve the reaction of a diazonium salt derived from N,N-dimethyl-p-phenylenediamine with benzene.
-
Ullmann Reaction: Developed in the early 1900s, the Ullmann reaction involves the copper-catalyzed coupling of two aryl halides. The synthesis of 4-(Dimethylamino)biphenyl via this method would likely involve the reaction of 4-bromo-N,N-dimethylaniline with iodobenzene in the presence of copper powder.
-
Methylation of 4-Aminobiphenyl: Another probable route would be the direct methylation of 4-aminobiphenyl. Various methylating agents, such as dimethyl sulfate or methyl iodide, would have been employed in the presence of a base to introduce the two methyl groups onto the amino nitrogen.
The choice of a specific method would have depended on the available starting materials, desired purity, and the scale of the synthesis.
The Shadow of Carcinogenicity: Toxicological Studies
The toxicological profile of 4-(Dimethylamino)biphenyl is largely understood in the context of its close relationship to 4-aminobiphenyl, a known human carcinogen.[4][5] Research into the carcinogenicity of aromatic amines intensified in the mid-20th century following epidemiological studies that linked occupational exposure to these compounds with an increased incidence of bladder cancer.[5]
While specific long-term carcinogenicity studies on 4-(Dimethylamino)biphenyl are not as extensively documented as those for its primary amine analog, the metabolic pathways of N-alkylated aromatic amines provide a strong basis for inferring its potential toxicity.
Metabolic Activation and Genotoxicity
The carcinogenicity of many aromatic amines is dependent on their metabolic activation to reactive electrophilic species that can bind to DNA and other macromolecules. The primary metabolic pathways for aromatic amines involve N-oxidation and ring hydroxylation, primarily mediated by cytochrome P-450 enzymes.[6]
For 4-(Dimethylamino)biphenyl, the metabolic pathway is anticipated to involve:
-
N-Demethylation: The initial step would likely be the oxidative removal of one or both methyl groups to form N-methyl-4-aminobiphenyl and subsequently 4-aminobiphenyl.
-
N-Oxidation: The resulting primary and secondary amines can then undergo N-oxidation to form hydroxylamines.
-
Esterification: These hydroxylamines can be further activated by esterification (e.g., sulfation or acetylation) to form highly reactive esters that can readily form adducts with DNA.
The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. Given that 4-aminobiphenyl is a potent carcinogen that forms DNA adducts, it is highly probable that 4-(Dimethylamino)biphenyl, through its metabolic conversion to 4-aminobiphenyl, also poses a carcinogenic risk.[5] Studies on the parent compound, biphenyl, have shown it to be associated with urinary bladder tumors in male rats and liver tumors in female mice, providing further suggestive evidence of the carcinogenic potential of its derivatives.[7]
Evolution of Analytical Methodologies
The development of analytical methods for the detection and quantification of aromatic amines and their metabolites has been crucial for both toxicological research and industrial hygiene monitoring.
Early Detection Methods
Early analytical techniques for aromatic amines were often colorimetric. For instance, p-Dimethylaminobenzaldehyde (Ehrlich's reagent) has been widely used for over a century as a chromogenic reagent for the detection of various compounds, including indoles and certain amines.[8][9][10] While not specific for 4-(Dimethylamino)biphenyl, such colorimetric methods laid the groundwork for the qualitative and semi-quantitative analysis of aromatic amines in various matrices.
Chromatographic Techniques
The advent of chromatography revolutionized the analysis of complex mixtures of organic compounds.
-
Gas Chromatography (GC): In the mid-20th century, GC became a powerful tool for separating and quantifying volatile and semi-volatile compounds. Early applications would have involved the direct analysis of 4-(Dimethylamino)biphenyl or its derivatized form to enhance volatility and detection sensitivity.
-
High-Performance Liquid Chromatography (HPLC): The development of HPLC in the latter half of the 20th century provided a versatile method for the analysis of a wide range of non-volatile and thermally labile compounds. HPLC methods, often coupled with ultraviolet (UV), fluorescence, or electrochemical detectors, have become the standard for the sensitive and specific determination of aromatic amines and their metabolites in biological and environmental samples.[11] For instance, HPLC methods have been developed for the determination of 4-aminobiphenyl and 4-nitrobiphenyl.[11] The presence of 4-aminobiphenyl has even been detected in commercial hair dyes using sophisticated HPLC-mass spectrometry techniques.[12]
Modern Applications in Research
In contemporary research, 4-(Dimethylamino)biphenyl and its derivatives are often utilized as molecular probes and building blocks in medicinal chemistry and materials science. The dimethylamino group can act as an electron-donating group, influencing the electronic and photophysical properties of the biphenyl system. For example, a related compound, 4-formyl-4'-N,N-dimethylamino-1,1'-biphenyl, has been synthesized and studied for its solvatochromic and lasing properties.[13]
Conclusion
The historical trajectory of 4-(Dimethylamino)biphenyl research is a compelling narrative that mirrors the advancements in organic synthesis, toxicology, and analytical chemistry. From its likely origins as an unsung intermediate in the dye industry to its implicit association with the carcinogenicity of aromatic amines, this compound has been a silent participant in a century of chemical discovery. Today, its story continues to unfold as researchers harness its chemical properties for the development of novel materials and therapeutic agents. This in-depth guide provides a crucial historical and technical foundation for any scientist working with or encountering this intriguing molecule.
Experimental Protocols
Representative Historical Synthesis: Gomberg-Bachmann Reaction
Objective: To synthesize 4-(Dimethylamino)biphenyl from N,N-dimethyl-p-phenylenediamine.
Materials:
-
N,N-dimethyl-p-phenylenediamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Benzene
-
Sodium hydroxide (NaOH) solution
-
Ice
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization: A solution of N,N-dimethyl-p-phenylenediamine in dilute hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine solution with constant stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored.
-
Coupling: The cold diazonium salt solution is then slowly added to a vigorously stirred, cooled solution of benzene.
-
A solution of sodium hydroxide is added to make the reaction mixture alkaline, which initiates the coupling reaction. The mixture is stirred for several hours at low temperature.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with benzene. The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.
-
Purification: The benzene is removed by distillation, and the crude 4-(Dimethylamino)biphenyl is purified by recrystallization from a suitable solvent, such as ethanol.
Causality: The Gomberg-Bachmann reaction is a free-radical process. The diazonium salt, under alkaline conditions, decomposes to form an aryl radical, which then attacks the benzene ring to form the biphenyl product. The low temperature is crucial to maintain the stability of the diazonium salt.
Visualizations
Chemical Structure of 4-(Dimethylamino)biphenyl
Caption: Chemical structure of 4-(Dimethylamino)biphenyl.
Historical Timeline of Aromatic Amine Research
Caption: Key milestones in the history of aromatic amine research.
Postulated Metabolic Activation Pathway
Caption: Postulated metabolic activation of 4-(Dimethylamino)biphenyl.
References
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Dextropropoxyphene - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]
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Methadone - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]
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Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 124(6), 703–712. [Link]
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4-Aminobiphenyl | C12H11N | CID 7102 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]
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Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]
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An Introduction and Recent Advances in the Analytical Study of Early Synthetic Dyes and Organic Pigments in Cultural Heritage - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
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Effects and metabolic pathway of 4-dimethylaminophenol during kidney perfusion - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
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Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. (2011, November 20). Retrieved January 27, 2026, from [Link]
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Identification of aminobiphenyl derivatives in commercial hair dyes - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
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4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf. (2021, December 21). Retrieved January 27, 2026, from [Link]
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Synthesis of N, N'-Unsymmetrical 9-Amino-5,7-dimethyl-bispidines - PubMed. (2023, June 2). Retrieved January 27, 2026, from [Link]
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(PDF) A History of the International Dyestuff Industry A History Of The International Dyestuff Industry - ResearchGate. (2016, March 11). Retrieved January 27, 2026, from [Link]
-
Synthesis and spectroscopic studies of 4-Formyl-4'-N,N-dimethylamino-1,1'-biphenyl: The unusual red edge effect and efficient laser generation - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
-
Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. (1982, May 15). Retrieved January 27, 2026, from [Link]
-
The colourful chemistry of artificial dyes - Science Museum. (2019, April 9). Retrieved January 27, 2026, from [Link]
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Ten and ninety-day toxicity studies of 2,4-dimethylphenol in Sprague-Dawley rats - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
-
The Color Purplish | American Scientist. (n.d.). Retrieved January 27, 2026, from [Link]
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4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]
-
History of Synthetic Dyes - ChemistryViews. (2023, October 3). Retrieved January 27, 2026, from [Link]
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Report on carcinogens background document for diethanolamine - CDC. (2002, March 22). Retrieved January 27, 2026, from [Link]
-
4-Aminobiphenyl - SIELC Technologies. (n.d.). Retrieved January 27, 2026, from [Link]
-
Evidence on the Carcinogenicity of Bisphenol A (BPA) - OEHHA. (2022, September 30). Retrieved January 27, 2026, from [Link]
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A Spectroscopic Deep Dive: Unveiling the Molecular Architecture of 4-(Dimethylamino)biphenyl
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
4-(Dimethylamino)biphenyl is a biphenyl derivative characterized by the presence of a dimethylamino group at the 4-position of one of the phenyl rings. This compound and its structural analogs are of significant interest in medicinal chemistry and materials science due to their unique electronic and photophysical properties. A thorough understanding of the molecular structure is paramount for elucidating its reactivity, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the essential tools for this characterization. This guide offers a detailed analysis of the spectroscopic data of 4-(Dimethylamino)biphenyl, providing insights into the interpretation of its spectra and the underlying molecular features.
Molecular and Spectroscopic Overview
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₅N | |
| Molecular Weight | 197.28 g/mol | |
| CAS Number | 1137-79-7 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-(Dimethylamino)biphenyl provides information about the chemical environment of the hydrogen atoms in the molecule.
Experimental Protocol: A standard protocol for acquiring a ¹H NMR spectrum involves dissolving a small amount of the sample (typically 2-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placing it in a high-field NMR spectrometer. The spectrum is typically acquired at room temperature using a standard pulse sequence.
Data Interpretation: The spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and a characteristic singlet for the methyl protons of the dimethylamino group. The integration of these signals corresponds to the number of protons in each environment. The coupling patterns (e.g., doublets, triplets, multiplets) arise from the interactions between neighboring protons and provide valuable information about their relative positions.
Detailed ¹H NMR data with specific chemical shifts and coupling constants for 4-(Dimethylamino)biphenyl can be accessed through specialized spectral databases such as the Spectral Database for Organic Compounds (SDBS).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.
Experimental Protocol: Similar to ¹H NMR, the sample is dissolved in a deuterated solvent. ¹³C NMR spectra are often acquired with proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Data Interpretation: The spectrum of 4-(Dimethylamino)biphenyl is expected to show signals for the aromatic carbons and a signal for the methyl carbons of the dimethylamino group. The chemical shifts of the aromatic carbons are influenced by the electron-donating dimethylamino group and the phenyl substituent. Carbons directly attached to the nitrogen atom and the other phenyl ring will have distinct chemical shifts compared to the other aromatic carbons.
Specific ¹³C NMR peak assignments for 4-(Dimethylamino)biphenyl are available in comprehensive spectral databases like the SDBS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: An IR spectrum can be obtained using various techniques, such as preparing a KBr pellet with the solid sample or analyzing a thin film of the compound. The sample is then exposed to a range of infrared frequencies, and the absorption is measured.
Data Interpretation: The IR spectrum of 4-(Dimethylamino)biphenyl will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
-
C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.
-
C-H stretching (aliphatic): From the methyl groups, usually seen just below 3000 cm⁻¹.
-
C=C stretching (aromatic): A series of bands in the 1600-1450 cm⁻¹ region.
-
C-N stretching: A characteristic absorption in the 1360-1250 cm⁻¹ range for aromatic amines.
-
C-H out-of-plane bending: These bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
A detailed IR spectrum with peak-by-peak analysis for 4-(Dimethylamino)biphenyl can be found in spectral databases such as the SDBS.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Experimental Protocol: In a typical electron ionization (EI) mass spectrometer, the sample is vaporized and then bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Data Interpretation: The mass spectrum of 4-(Dimethylamino)biphenyl will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (197 g/mol ). The fragmentation pattern provides clues about the structure. Common fragmentation pathways for this type of molecule may include:
-
Loss of a methyl group (CH₃) from the dimethylamino group, resulting in a fragment at m/z 182.
-
Cleavage of the bond between the two phenyl rings.
-
Other fragmentations of the aromatic rings.
A GC-MS spectrum available on PubChem for 4-(Dimethylamino)biphenyl shows a prominent molecular ion peak at m/z 197, confirming the molecular weight. Other significant fragments are also observed, which can be analyzed to understand the fragmentation pathways.[1]
Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic characterization of an organic compound.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of 4-(Dimethylamino)biphenyl. Each technique offers complementary information, allowing researchers to confirm the molecular formula, identify functional groups, and map the connectivity of atoms within the molecule. This detailed spectroscopic guide serves as a valuable resource for scientists and professionals engaged in research and development involving this and related compounds. For definitive and detailed spectral data, consulting comprehensive databases such as the Spectral Database for Organic Compounds (SDBS) is highly recommended.
References
-
PubChem. Compound Summary for CID 14348, 4-(Dimethylamino)biphenyl. National Center for Biotechnology Information. [Link]
Sources
Methodological & Application
Application Note: High-Sensitivity Determination of Airborne Isocyanates Using 4-(Dimethylamino)biphenyl as a Novel Pre-Column Derivatization Reagent by HPLC
Abstract
This application note presents a robust and highly sensitive method for the quantitative analysis of airborne isocyanates, a class of compounds with significant occupational health risks. The method is based on the pre-column derivatization of isocyanates with 4-(Dimethylamino)biphenyl, a novel reagent that imparts excellent chromatographic properties and allows for sensitive detection using both UV and fluorescence detectors. This guide provides a comprehensive protocol, from air sampling and sample preparation to HPLC analysis and method validation, designed for researchers, industrial hygienists, and drug development professionals involved in environmental monitoring and safety assessment.
Introduction: The Rationale for a New Approach
Isocyanates are highly reactive compounds widely used in the production of polyurethanes, which are found in paints, foams, adhesives, and coatings.[1] Exposure to isocyanates, even at low concentrations, can lead to severe respiratory and dermal sensitization, making their monitoring in workplace and environmental air crucial.[2] The primary challenge in isocyanate analysis lies in their high reactivity and low volatility, which complicates direct measurement.[2]
To overcome these challenges, analytical methods typically rely on derivatization, a process that converts the reactive isocyanate group into a stable, easily detectable derivative.[3][4] While several derivatizing agents are commercially available, the search for reagents that offer higher sensitivity, selectivity, and improved chromatographic performance is ongoing.[5]
This application note introduces 4-(Dimethylamino)biphenyl as a promising derivatizing agent for isocyanates. The rationale for its selection is based on its chemical structure:
-
Biphenyl Core: Provides a strong chromophore, leading to high UV absorbance.
-
Dimethylamino Group: Acts as a powerful auxochrome, enhancing both UV molar absorptivity and conferring native fluorescence, which allows for highly sensitive and selective detection.
-
Secondary Amine Reactivity: The secondary amine group is expected to react efficiently with the isocyanate functional group to form a stable urea derivative.
This method offers a reliable and sensitive alternative for the determination of common isocyanates such as 2,4-toluene diisocyanate (2,4-TDI), 2,6-toluene diisocyanate (2,6-TDI), and 4,4'-methylene diphenyl diisocyanate (MDI).
Principle of the Method
The analytical strategy involves drawing a known volume of air through an impinger containing a solution of 4-(Dimethylamino)biphenyl in a suitable solvent. The isocyanates in the air react with the secondary amine of 4-(Dimethylamino)biphenyl to form stable, non-volatile urea derivatives. These derivatives are then separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection.
Derivatization Reaction
The reaction between an isocyanate (R-N=C=O) and 4-(Dimethylamino)biphenyl proceeds as follows:
Caption: Derivatization of an isocyanate with 4-(Dimethylamino)biphenyl.
Experimental Workflow
The overall analytical procedure is summarized in the following workflow diagram:
Caption: Overall workflow for isocyanate analysis.
Materials and Methods
Reagents and Standards
-
4-(Dimethylamino)biphenyl (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Toluene (analytical grade)
-
2,4-Toluene diisocyanate (2,4-TDI)
-
2,6-Toluene diisocyanate (2,6-TDI)
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Formic acid (≥ 98%)
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) and/or a Fluorescence Detector (FLD).
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Personal air sampling pump.
-
Glass impingers (25 mL).
Detailed Protocols
Preparation of Solutions
-
Derivatizing Solution (1 mg/mL): Dissolve 100 mg of 4-(Dimethylamino)biphenyl in 100 mL of toluene. Store in an amber glass bottle at 4°C. This solution is stable for up to two weeks.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Air Sampling
-
Pipette 10 mL of the derivatizing solution into a 25 mL glass impinger.
-
Connect the impinger to a calibrated personal air sampling pump.
-
Sample the air at a flow rate of 1 L/min for a recommended period of 15 to 240 minutes, depending on the expected concentration.[4]
-
After sampling, seal the impinger and protect it from light.
Preparation of Standards and Samples
-
Stock Standards (100 µg/mL): Prepare individual stock solutions of 2,4-TDI, 2,6-TDI, and MDI by dissolving 10 mg of each standard in 100 mL of toluene.
-
Working Standards: Prepare a series of working standards by diluting the stock solutions with the derivatizing solution to achieve concentrations ranging from 0.1 to 10 µg/mL.
-
Sample Preparation:
-
Quantitatively transfer the contents of the impinger to a 10 mL volumetric flask.
-
Rinse the impinger with a small amount of toluene and add the rinsing to the volumetric flask.
-
Make up the volume to 10 mL with toluene.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis
The following table summarizes the optimized HPLC conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25-26 min: 90% to 50% B26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Fluorescence Detection | Excitation: 280 nmEmission: 360 nm |
Causality behind Experimental Choices:
-
C18 Column: A C18 column is a versatile and robust choice for reverse-phase chromatography, providing excellent separation for the relatively non-polar urea derivatives formed.[6][7]
-
Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to improve peak shape and resolution by suppressing the ionization of any residual amino groups.
-
Gradient Elution: A gradient elution is necessary to separate the different isocyanate derivatives, which may have varying polarities, within a reasonable run time.
-
Detection Wavelengths: The UV detection wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds and provides good sensitivity. The fluorescence wavelengths are selected based on the expected excitation and emission maxima of the 4-(Dimethylamino)biphenyl moiety, offering higher selectivity and sensitivity compared to UV detection.[8]
Method Performance and Validation
The method was validated according to ICH guidelines for linearity, precision, accuracy, and sensitivity.[6] The following table summarizes the typical performance data for the analysis of the three common isocyanates.
| Parameter | 2,4-TDI Derivative | 2,6-TDI Derivative | MDI Derivative |
| Retention Time (min) | 12.5 | 13.2 | 18.9 |
| Linearity Range (µg/mL) | 0.05 - 10 | 0.05 - 10 | 0.1 - 15 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| LOD (µg/mL) - UV | 0.02 | 0.02 | 0.04 |
| LOQ (µg/mL) - UV | 0.06 | 0.06 | 0.12 |
| LOD (µg/mL) - FLD | 0.005 | 0.005 | 0.01 |
| LOQ (µg/mL) - FLD | 0.015 | 0.015 | 0.03 |
| Precision (%RSD, n=6) | < 2.0 | < 2.0 | < 2.5 |
| Accuracy (% Recovery) | 98.5 - 101.2 | 98.9 - 101.5 | 97.8 - 102.0 |
Safety Precautions
-
Isocyanates: Isocyanates are potent sensitizers and should be handled with extreme caution in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including gloves and safety glasses, is mandatory.
-
4-(Dimethylamino)biphenyl: This compound should be handled with care. While specific toxicity data is limited, related biphenyl compounds can cause skin, eye, and respiratory irritation.[9][10] Avoid inhalation of dust and contact with skin and eyes.[11]
-
Solvents: Toluene and acetonitrile are flammable and toxic. Handle these solvents in a fume hood and away from ignition sources.
Conclusion
This application note details a novel and highly sensitive HPLC method for the determination of airborne isocyanates using 4-(Dimethylamino)biphenyl as a pre-column derivatizing agent. The method is reliable, reproducible, and offers excellent sensitivity, particularly with fluorescence detection. The protocols provided herein can be readily implemented in analytical laboratories for routine monitoring of isocyanate exposure in various settings, contributing to improved occupational safety and environmental protection.
References
-
MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]
-
Walash, M. I., Ibrahim, F., & Abo El Abass, S. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. Luminescence, 29(7), 914-9. Retrieved from [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Biphenyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Isocyanates in Workplace Atmosphere by HPLC. Retrieved from [Link]
-
MicroSolv. DMAP 4-Dimethylaminopyridine Analyzed by HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Establishment of an HPLC method for the analysis of biapenem and its impurities. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Biphenyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. Retrieved from [Link]
-
Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]
-
EPA. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Retrieved from [Link]
-
PubMed Central. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]
-
New Jersey Department of Health. Biphenyl - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
Cambridge Safety. MDHS25/3 Organic isocyanates in air. Retrieved from [Link]
- Google Patents. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
-
Safety data sheet. (n.d.). 1 - Safety data sheet. Retrieved from [Link]
-
LCS Laboratory Inc. Laboratory Test: Comprehensive Isocyanate Analysis for Air Monitoring Using OSHA 5002 Method. Retrieved from [Link]
-
CDC. (1998, January 15). DETERMINATION OF AIRBORNE ISOCYANATE EXPOSURE. Retrieved from [Link]
-
IOP Conference Series: Materials Science and Engineering. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]
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- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Quantitative Analysis of 4-(Dimethylamino)biphenyl by LC-MS/MS
<From the Desk of the Senior Application Scientist
Introduction
4-(Dimethylamino)biphenyl is a synthetic aromatic amine. Historically, it has seen use as a dye intermediate and as an antioxidant in the rubber industry.[1] Its classification as a substance reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP) and its listing as a Group 1 carcinogen (for its metabolite 4-aminobiphenyl) by the International Agency for Research on Cancer (IARC) underscore the critical need for sensitive and selective analytical methods to monitor its presence in various matrices.[1][2] This application note provides a comprehensive, field-proven protocol for the quantitative analysis of 4-(Dimethylamino)biphenyl using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its specificity and sensitivity.[3]
This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the determination of this compound. We will delve into the causality behind experimental choices, from sample preparation to data acquisition, ensuring a self-validating and scientifically sound protocol.
Analyte Properties & Considerations
A thorough understanding of the analyte's physicochemical properties is paramount for successful method development.
| Property | Value | Rationale for Method Development |
| Chemical Formula | C₁₄H₁₅N | The presence of a nitrogen atom, specifically a tertiary amine, makes it readily protonated, favoring positive mode electrospray ionization (ESI+). |
| Molecular Weight | 197.28 g/mol | This informs the selection of the precursor ion mass for MS/MS analysis. |
| Structure | Bicyclic aromatic amine | The non-polar, aromatic structure suggests good retention on a reversed-phase C18 HPLC column. |
| Solubility | Practically insoluble in water; soluble in organic solvents like methanol, ethanol, and benzene.[4] | Dictates the choice of solvents for stock solutions, sample extraction, and mobile phases. Methanol and acetonitrile are excellent choices. |
Experimental Workflow Overview
A successful analysis is a sequence of optimized steps. The following diagram illustrates the comprehensive workflow for the analysis of 4-(Dimethylamino)biphenyl.
Caption: Overall workflow for 4-(Dimethylamino)biphenyl analysis.
Part 1: Sample Preparation - Solid Phase Extraction (SPE)
The goal of sample preparation is to isolate the analyte from complex matrices and concentrate it to a level suitable for LC-MS/MS analysis. Solid Phase Extraction (SPE) is a highly effective technique for this purpose, offering superior cleanup compared to simple liquid-liquid extraction.[5]
Rationale for SPE: Aromatic amines can be effectively retained on reversed-phase sorbents like C18. The choice of a polymeric sorbent can also be beneficial due to its dual retention mechanism (hydrophobic and π-π interactions) and stability across a wide pH range.
SPE Protocol
This protocol is a robust starting point for aqueous samples. It should be optimized based on the specific sample matrix.
-
Sorbent Conditioning:
-
Action: Pass 3 mL of methanol through the C18 SPE cartridge.
-
Causality: This step solvates the C18 functional groups, activating the sorbent for analyte retention.[6]
-
-
Sorbent Equilibration:
-
Action: Pass 3 mL of HPLC-grade water through the cartridge.
-
Causality: This creates a sorbent environment similar to the aqueous sample, ensuring reproducible retention upon sample loading.[6] Do not let the sorbent go dry from this point until the sample is loaded.
-
-
Sample Loading:
-
Action: Load up to 10 mL of the pre-filtered sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Causality: A slow flow rate maximizes the interaction time between the analyte and the sorbent, ensuring efficient capture.
-
-
Washing:
-
Action: Wash the cartridge with 3 mL of 5% methanol in water.
-
Causality: This step removes weakly retained, polar interferences without eluting the more strongly retained 4-(Dimethylamino)biphenyl.
-
-
Drying:
-
Action: Dry the cartridge under vacuum or nitrogen for 10-15 minutes.
-
Causality: Removing residual water is critical to ensure efficient elution with a non-aqueous solvent and to prevent water from being introduced into the final extract, which can affect chromatographic peak shape.
-
-
Elution:
-
Action: Elute the analyte with 2 x 1 mL aliquots of methanol into a collection tube.
-
Causality: Methanol is a strong enough organic solvent to disrupt the hydrophobic interactions and elute the analyte from the C18 sorbent.
-
-
Reconstitution:
-
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 50:50 methanol:water.
-
Causality: Evaporation concentrates the analyte. Reconstitution in the initial mobile phase composition ensures compatibility with the LC system and promotes sharp, well-defined chromatographic peaks.
-
Caption: Principle of the Solid Phase Extraction (SPE) workflow.
Part 2: LC-MS/MS Method
The combination of liquid chromatography for physical separation and tandem mass spectrometry for mass-based detection provides the high degree of selectivity and sensitivity required for trace-level quantification.
Liquid Chromatography (LC) Parameters
Rationale: Reversed-phase chromatography is the method of choice. A C18 column provides excellent retention for the non-polar 4-(Dimethylamino)biphenyl. A gradient elution starting with a high aqueous component allows for strong retention, while increasing the organic component ensures efficient elution and sharp peaks. The addition of a small amount of acid (formic acid) to the mobile phase is crucial for promoting analyte protonation ([M+H]⁺), which is essential for ESI+ ionization.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% B |
Mass Spectrometry (MS) Parameters
Rationale: Electrospray Ionization (ESI) in positive ion mode is ideal for analytes with basic functional groups like the tertiary amine in 4-(Dimethylamino)biphenyl. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.[3] In MRM, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces chemical noise and matrix interference.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The selection of appropriate MRM transitions is critical for method specificity. The transitions provided below are a starting point and should be optimized on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-(Dimethylamino)biphenyl | 198.1 | 182.1 (Quantifier) | 100 | 25 |
| 4-(Dimethylamino)biphenyl | 198.1 | 167.1 (Qualifier) | 100 | 35 |
Causality of Fragmentation: The most intense product ion (quantifier) typically results from a stable, low-energy fragmentation. A second, less intense product ion (qualifier) is monitored to provide an additional layer of confirmation. The ratio of the quantifier to qualifier ion should be consistent across all standards and samples.
Method Validation & Quality Control
A self-validating protocol requires rigorous validation. Key parameters to assess according to regulatory guidelines (e.g., FDA, ICH) include:
-
Linearity: A calibration curve should be prepared using at least five non-zero standards. The response should be linear with a correlation coefficient (r²) > 0.99.
-
Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate.
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no interferences are present at the retention time of the analyte.
-
Matrix Effects: Evaluated to ensure that components of the sample matrix are not suppressing or enhancing the analyte's ionization.[6]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Signal/Sensitivity | Inefficient ionization, poor fragmentation, matrix suppression. | Optimize source parameters (voltages, temperatures). Optimize collision energy. Improve sample cleanup (e.g., modify SPE wash step). |
| Poor Peak Shape | Incompatible reconstitution solvent, column degradation. | Reconstitute sample in the initial mobile phase. Replace the analytical column. |
| High Background Noise | Contaminated mobile phase, dirty MS source. | Use high-purity solvents. Clean the mass spectrometer source components. |
| Inconsistent Results | Inconsistent sample preparation, unstable instrument. | Ensure SPE steps are performed consistently. Perform system suitability tests before analysis. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of 4-(Dimethylamino)biphenyl by LC-MS/MS. By understanding the rationale behind each step, from sample preparation to data acquisition, researchers can implement a robust, reliable, and self-validating method. The inherent selectivity of MRM, coupled with efficient sample cleanup and optimized chromatography, allows for the confident determination of this compound at trace levels, supporting critical research and safety assessments.
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National Toxicology Program. (n.d.). 15th Report on Carcinogens. U.S. Department of Health and Human Services. Retrieved from [Link]
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International Agency for Research on Cancer. (2012). Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 99. Retrieved from [Link]
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Shimadzu. (2006). Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. Retrieved from [Link]
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Barwick, V. (2002). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link]
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Derivatization of primary and secondary amines with 4-(Dimethylamino)biphenyl
An Application Guide to the Derivatization of Primary and Secondary Amines with 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride (Dabsyl Chloride) for High-Performance Liquid Chromatography (HPLC) Analysis
Introduction
The quantitative analysis of primary and secondary amines is a critical task in pharmaceutical development, biological research, and environmental monitoring. These compounds are often key functional groups in active pharmaceutical ingredients (APIs), metabolites, and signaling molecules. However, their direct analysis by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is frequently hampered by their inherent physicochemical properties. Many small aliphatic amines lack a strong chromophore, resulting in poor UV absorbance and low sensitivity.[1] Furthermore, their high polarity can lead to poor retention on conventional reversed-phase columns.
To overcome these challenges, pre-column derivatization is a widely accepted and effective strategy.[2] This technique involves chemically modifying the analyte to attach a tag with desirable properties, such as strong UV absorbance or fluorescence. This not only enhances detection sensitivity but can also improve the chromatographic behavior of the polar amine analytes.[2]
Among the myriad of derivatizing agents, 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride, commonly known as Dabsyl Chloride (DABS-Cl), has emerged as a superior choice for several reasons. DABS-Cl reacts readily with both primary and secondary amines under mild conditions to form intensely colored sulfonamide derivatives.[3] These derivatives are notably stable, a significant advantage over derivatives formed from reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).[4] The dabsyl tag possesses a high molar absorptivity in the visible region (around 430-460 nm), shifting detection to a wavelength where interference from many biological matrix components is minimal, thereby improving selectivity and signal-to-noise ratios.
This application note provides a comprehensive guide to the principles, protocols, and analytical considerations for the derivatization of primary and secondary amines using Dabsyl Chloride, designed for researchers and scientists seeking a robust and sensitive method for amine quantification.
Principle and Reaction Mechanism
The derivatization of amines with Dabsyl Chloride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride group. This reaction proceeds efficiently under basic conditions (pH 9-10), which serve to deprotonate the primary or secondary amine (R-NH₂ or R₂-NH), making it a more potent nucleophile. The chloride ion is subsequently eliminated as a leaving group, resulting in the formation of a stable N-dabsyl sulfonamide derivative.
The reaction proceeds as follows for primary and secondary amines:
-
Primary Amine Reaction: R-NH₂ + DABS-Cl → R-NH-DABS + HCl
-
Secondary Amine Reaction: R₂-NH + DABS-Cl → R₂-N-DABS + HCl
The resulting dabsylated amines are significantly less polar than their parent compounds and are intensely colored, making them ideal for reversed-phase HPLC separation and visible-light detection.
Detailed Experimental Protocol
This protocol provides a reliable, self-validating methodology for the derivatization and analysis of amines. Consistency in reagent preparation and reaction conditions is paramount for achieving reproducible results.
Materials and Reagents
-
Dabsyl Chloride (DABS-Cl): >98% purity
-
Solvents: Acetonitrile (HPLC grade), Acetone (ACS grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Buffers: Sodium bicarbonate, Sodium carbonate, Sodium acetate
-
Acids/Bases: Hydrochloric acid, Sodium hydroxide
-
Amine Standards: Stock solutions of primary and secondary amines of interest (e.g., methylamine, dimethylamine, histamine, etc.)
-
Equipment:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Vortex mixer
-
Heating block or water bath
-
pH meter
-
Syringe filters (0.22 µm or 0.45 µm)
-
Autosampler vials
-
Reagent Preparation
-
Dabsyl Chloride Solution (approx. 4 nmol/µL): Dissolve ~13 mg of Dabsyl Chloride in 10 mL of acetone or acetonitrile. This solution should be prepared fresh daily and stored in an amber vial to protect it from light.
-
Reaction Buffer (0.1 M Carbonate Buffer, pH 9.5): Prepare a 0.1 M solution of sodium bicarbonate. Adjust the pH to 9.5 using 1 M sodium hydroxide.
-
Mobile Phase A (e.g., 20 mM Sodium Acetate, pH 4.0): Dissolve sodium acetate in deionized water to a final concentration of 20 mM. Adjust the pH to 4.0 using glacial acetic acid. Filter through a 0.45 µm filter before use.[3]
-
Mobile Phase B: Acetonitrile (100%, HPLC grade).
-
Standard Solutions: Prepare stock solutions of individual amine standards in deionized water or a suitable solvent. Create a working standard mixture by diluting the stocks to the desired concentration range (e.g., 0.5 to 500 pmol).[5]
Derivatization Workflow
Step-by-Step Procedure:
-
Aliquot: In a microcentrifuge tube, place 100 µL of the amine standard mixture or sample solution.
-
Buffering: Add 100 µL of the 0.1 M carbonate buffer (pH 9.5). Vortex briefly to mix. Causality: This step ensures the reaction environment is basic, which is critical for deprotonating the amine functional groups, thereby activating them for nucleophilic attack.
-
Add Reagent: Add 200 µL of the Dabsyl Chloride solution.
-
React: Cap the tube tightly and vortex thoroughly. Place the tube in a heating block or water bath set to 70°C for 15 minutes.[3] Causality: Heating accelerates the reaction rate, ensuring complete derivatization within a practical timeframe.
-
Cool: After incubation, remove the tube and allow it to cool to room temperature.
-
Dilute & Filter: Dilute the reaction mixture with a suitable solvent (e.g., 600 µL of a Methanol:Water 50:50 mixture) to a final volume of 1 mL. Filter the solution through a 0.22 µm syringe filter directly into an autosampler vial. The sample is now ready for HPLC analysis.
HPLC Analysis and Method Parameters
The dabsylated amine derivatives are well-suited for separation on a C18 reversed-phase column using a gradient elution.
| Parameter | Typical Value / Condition | Rationale |
| HPLC System | Agilent 1200, Waters Alliance, or equivalent | Standard system with gradient pump and UV/Vis detector. |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent separation for the nonpolar dabsyl derivatives. |
| Mobile Phase A | 20 mM Sodium Acetate, pH 4.0 | Aqueous buffer for controlling ionization and peak shape.[3] |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the hydrophobic derivatives. |
| Gradient Program | 20% B to 80% B over 30 minutes | A typical starting point; must be optimized for specific analytes. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Volume | 10 - 20 µL | Standard volume; can be adjusted based on concentration. |
| Detection | 436 nm or 425 nm | Wavelength of maximum absorbance for dabsyl derivatives, minimizing matrix interference.[3] |
Performance and Troubleshooting
The dabsylation method is known for its reliability and high performance. A well-executed protocol should yield excellent results.
| Parameter | Expected Performance | Reference |
| Linearity (R²) | > 0.995 | [5] |
| Detection Limit | 0.3 - 0.8 pmol on column | [5] |
| Precision (RSD) | < 4% | [5] |
| Derivative Stability | Stable for several days at 4°C | [4] |
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low derivative peaks | 1. Dabsyl-Cl reagent has degraded. 2. Reaction pH is too low. 3. Insufficient heating (time/temp). | 1. Prepare fresh Dabsyl-Cl solution daily. 2. Verify buffer pH is between 9-10. 3. Ensure heating block is at the correct temperature and incubate for the full time. |
| Large peak at the beginning | Excess, unreacted Dabsyl-Cl reagent. | This is normal. It should elute early and be well-separated from analyte peaks. If it co-elutes, adjust the starting percentage of the organic mobile phase. |
| Peak fronting or tailing | 1. Column overload. 2. Column degradation. 3. Inappropriate mobile phase pH. | 1. Dilute the sample and re-inject. 2. Flush the column or replace if necessary. 3. Ensure mobile phase pH is correctly prepared. |
| Inconsistent retention times | 1. Fluctuation in column temperature. 2. Pump or gradient mixer malfunction. 3. Mobile phase composition changed. | 1. Use a column oven for stable temperature control. 2. Prime the pump and check for leaks. 3. Prepare fresh mobile phase. |
Conclusion
Pre-column derivatization with Dabsyl Chloride is a powerful, robust, and highly sensitive method for the quantification of primary and secondary amines. The stability of the resulting derivatives, coupled with their strong absorbance in the visible light spectrum, provides a distinct advantage in complex matrices by minimizing background interference.[6][5] By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can develop and validate reliable HPLC methods for a wide range of applications, from pharmaceutical quality control to the analysis of biogenic amines in food and biological samples.
References
-
MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available at: [Link]
-
Gao, C. et al. (2018). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. PubMed. Available at: [Link]
-
Stefi, P. et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PubMed Central. Available at: [Link]
-
Santa, T. et al. (2011). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). ResearchGate. Available at: [Link]
-
Jasco UK. (n.d.). Analysis of Dabsyl Amino Acids using HPLC. Available at: [Link]
-
Lin, J. et al. (1993). Determination of biogenic amines by RP-HPLC of the dabsyl derivates. PubMed. Available at: [Link]
-
Molnár-Perl, I. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Available at: [Link]
-
Kalafová, A. et al. (2020). Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization. MDPI. Available at: [Link]
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Application Notes and Protocols: 4-(Dimethylamino)biphenyl as a Fluorescent Probe for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Cellular Microenvironments with 4-(Dimethylamino)biphenyl
4-(Dimethylamino)biphenyl is a fluorescent molecule with a biphenyl core and a dimethylamino group. This compound is part of a class of fluorophores known as "molecular rotors," which are characterized by their sensitivity to the viscosity of their immediate surroundings.[1][2] This property, along with its solvatochromic nature—a change in its spectral properties in response to solvent polarity—makes 4-(dimethylamino)biphenyl a promising candidate for use as a fluorescent probe in biological imaging.[3][4]
The fluorescence of 4-(dimethylamino)biphenyl is governed by intramolecular rotation. In environments with low viscosity, the molecule can freely rotate, which leads to non-radiative decay and consequently, low fluorescence. Conversely, in more viscous environments, such as within the cytoplasm of a cell or when bound to protein aggregates, this rotation is restricted. This restriction of movement limits non-radiative decay pathways, resulting in a significant increase in fluorescence intensity. This "turn-on" fluorescent response makes 4-(dimethylamino)biphenyl a potentially powerful tool for visualizing changes in microviscosity and for detecting the formation of protein aggregates, which are implicated in a variety of diseases.[5][6]
This guide provides a comprehensive overview of the photophysical properties of the 4-(dimethylamino)biphenyl scaffold, along with detailed, adaptable protocols for its application in live-cell imaging and the detection of protein aggregates.
Photophysical Properties of the 4-(Dimethylamino)biphenyl Scaffold
Solvatochromism: The emission spectrum of the 4-(dimethylamino)biphenyl scaffold is highly dependent on the polarity of the solvent.[3] This is due to the intramolecular charge transfer (ICT) character of its excited state. In more polar solvents, the excited state is stabilized, leading to a red-shift in the emission wavelength (a shift to longer wavelengths). This property can be harnessed to probe the polarity of different subcellular compartments.
Viscosity Sensitivity (Molecular Rotor Mechanism): As a molecular rotor, the fluorescence quantum yield of 4-(dimethylamino)biphenyl is strongly influenced by the viscosity of its environment.[1][7]
Mechanism of 4-(Dimethylamino)biphenyl as a Molecular Rotor.
Table 1: Illustrative Photophysical Properties of a 4-(Dimethylamino)biphenyl Derivative (4-Formyl-4'-N,N-dimethylamino-1,1'-biphenyl) in Various Solvents [3]
| Solvent | Dielectric Constant | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |
| n-Heptane | 1.9 | ~320 | ~360 | ~1500 |
| Diethyl Ether | 4.3 | ~325 | ~390 | ~4500 |
| Acetonitrile | 37.5 | ~330 | ~480 | ~7500 |
Note: This data is for a derivative and serves to illustrate the solvatochromic properties of the core scaffold. Actual values for 4-(dimethylamino)biphenyl may vary and should be determined experimentally.
Application 1: Live-Cell Imaging of Cellular Viscosity
The viscosity of the cellular cytoplasm is a dynamic parameter that can change in response to various physiological and pathological conditions. 4-(Dimethylamino)biphenyl can be used as a fluorescent probe to monitor these changes in living cells.
Materials and Reagents
-
4-(Dimethylamino)biphenyl
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium appropriate for the cell line
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Mammalian cell line (e.g., HeLa, U2OS) cultured on glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter set for near-UV excitation and blue-green emission)
General Starting Protocol for Live-Cell Staining
This protocol provides a starting point for optimization. The optimal concentration of the probe and incubation time may vary depending on the cell type and experimental conditions.
-
Prepare a Stock Solution: Dissolve 4-(dimethylamino)biphenyl in DMSO to prepare a 1-10 mM stock solution.
-
Cell Culture: Plate cells on glass-bottom dishes to reach 60-80% confluency on the day of the experiment.
-
Prepare Staining Solution: Dilute the 4-(dimethylamino)biphenyl stock solution in pre-warmed complete cell culture medium to a final concentration in the range of 1-10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
Wash: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.
-
Imaging: Image the cells immediately using a fluorescence microscope.
Workflow for Live-Cell Staining with 4-(Dimethylamino)biphenyl.
Data Analysis and Interpretation
An increase in intracellular viscosity will result in an increase in the fluorescence intensity of 4-(dimethylamino)biphenyl. For quantitative analysis, fluorescence lifetime imaging (FLIM) can be employed, as the fluorescence lifetime of molecular rotors is also dependent on viscosity.[8]
Troubleshooting
-
Low Signal: Increase the concentration of the probe or the incubation time. Ensure that the excitation source and emission filters are appropriate for the fluorophore.
-
High Background: Decrease the concentration of the probe or the incubation time. Ensure thorough washing after staining.
-
Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration of 4-(dimethylamino)biphenyl for your cell line.[9][10] If cytotoxicity is observed, reduce the concentration or incubation time.
Application 2: Detection of Protein Aggregates
Protein aggregation is a hallmark of many neurodegenerative diseases and is a critical quality attribute to monitor during the development of biotherapeutics.[11] The hydrophobic nature of protein aggregates creates a viscous microenvironment that can be detected by 4-(dimethylamino)biphenyl.
Materials and Reagents
-
4-(Dimethylamino)biphenyl
-
DMSO, spectroscopy grade
-
PBS, pH 7.4
-
Protein solution (e.g., bovine serum albumin, an antibody formulation, or a cell lysate containing a protein of interest)
-
Method for inducing protein aggregation (e.g., heat, agitation, chemical denaturant)
-
Fluorometer or fluorescence plate reader
General Starting Protocol for In Vitro Detection of Protein Aggregates
-
Prepare Protein Samples: Prepare your protein solution at the desired concentration in PBS. Induce aggregation in a subset of the samples. Include a non-aggregated control.
-
Prepare Probe Solution: Dilute the 4-(dimethylamino)biphenyl stock solution (1-10 mM in DMSO) in PBS to a final concentration of 1-10 µM.
-
Staining: Add the diluted probe solution to the protein samples (both aggregated and non-aggregated).
-
Incubation: Incubate the samples for 5-15 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or plate reader with appropriate excitation and emission wavelengths.
Workflow for In Vitro Detection of Protein Aggregates.
Data Analysis and Interpretation
A significant increase in fluorescence intensity in the aggregated protein sample compared to the non-aggregated control indicates the presence of protein aggregates. The magnitude of the fluorescence increase can be correlated with the extent of aggregation.
Concluding Remarks
4-(Dimethylamino)biphenyl presents a promising scaffold for the development of fluorescent probes for biological imaging. Its sensitivity to microenvironmental viscosity and polarity allows for the potential visualization of dynamic cellular processes and the detection of pathological protein aggregation. The protocols provided herein serve as a foundational guide for researchers to begin exploring the utility of this fluorophore in their specific applications. As with any new probe, experimental conditions should be carefully optimized to ensure robust and reliable results.
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da Silva, J. P., & da Silva, J. C. G. E. (2010). Synthesis and Analysis of a Solvatochromic Dye, 1-(p-Dimethylaminophenyl)-2-nitroethylene. An Advanced Undergraduate Laboratory Experiment. Journal of Chemical Education, 87(11), 1254-1256. [Link]
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Isley, W. C., & Brewer, S. H. (2012). 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N2O3. Analytical and bioanalytical chemistry, 403(8), 2321-2329. [Link]
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Abdel-Wahab, B. F., Al-Warhi, T., & Al-Harbi, S. A. (2022). The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. Molecules, 27(19), 6591. [Link]
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Mandal, S., & Ghosh, S. (2019). Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups. Physical Chemistry Chemical Physics, 21(34), 18774-18783. [Link]
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Raynal, B., & Nidetzky, B. (2022). Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches. Frontiers in Bioengineering and Biotechnology, 10, 888339. [Link]
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Stedmon, C. A., & Markager, S. (2017). Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition. Frontiers in Marine Science, 4. [Link]
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Investigating the Antitumor Potential of 4-(Dimethylamino)biphenyl: A Methodological Guide for Cancer Cell Line Studies
Introduction: Rationale for Investigating 4-(Dimethylamino)biphenyl in Oncology Research
The quest for novel small molecules with therapeutic potential against cancer is a cornerstone of modern drug discovery. The biphenyl scaffold and its derivatives have historically been a fertile ground for identifying compounds with significant biological activity. Within this chemical space, molecules containing the 4-dimethylaminophenyl moiety have demonstrated a range of bioactivities, including anti-inflammatory and antioxidant properties. Emerging evidence suggests that this functional group can be a key pharmacophore in the design of agents with antiproliferative and cytotoxic effects against cancer cells.
While there is a growing body of research on complex derivatives, the fundamental compound, 4-(Dimethylamino)biphenyl, remains an underexplored entity in cancer research. Its structural simplicity presents an opportunity to understand the core contributions of the dimethylamino-substituted biphenyl structure to anticancer activity. This application note provides a comprehensive suite of protocols for a systematic investigation into the effects of 4-(Dimethylamino)biphenyl on various cancer cell lines. The methodologies detailed herein are designed to not only quantify its cytotoxic and antiproliferative potential but also to elucidate its underlying mechanism of action. This guide is intended for researchers in academic and industrial settings who are engaged in the primary screening and secondary validation of potential anticancer compounds.
Physicochemical Properties and Handling of 4-(Dimethylamino)biphenyl
A thorough understanding of the compound's physical and chemical properties is critical for accurate and reproducible experimental work.
| Property | Value | Source |
| Synonyms | 4-Biphenyldimethylamine, 4-Dimethylaminobiphenyl, N,N-Dimethyl-4-aminobiphenyl | [1] |
| Molecular Formula | C14H15N | [1] |
| Molecular Weight | 197.27 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | [2] |
| Melting Point | 117-122 °C | |
| Solubility | Insoluble in water. Soluble in organic solvents like DMSO and ethanol. | [2] |
| CAS Number | 1137-79-7 | [1] |
Stock Solution Preparation and Storage:
For in vitro studies, a high-concentration stock solution of 4-(Dimethylamino)biphenyl should be prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a concentration of 10-20 mM. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light. When preparing working concentrations for cell culture experiments, the final concentration of DMSO in the media should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
Safety and Handling:
While a specific safety data sheet (SDS) for 4-(Dimethylamino)biphenyl may not be readily available, data from structurally related biphenyl compounds suggest that it should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling of the powdered form should be conducted in a chemical fume hood to avoid inhalation.
Phase 1: Initial Cytotoxicity Screening
The initial phase of investigation involves determining the cytotoxic potential of 4-(Dimethylamino)biphenyl across a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[3]
Protocol 1: MTT Assay for Cell Viability
Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
4-(Dimethylamino)biphenyl stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-(Dimethylamino)biphenyl in complete medium from the stock solution. The concentration range should be wide to capture the full dose-response curve (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5] Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Caption: Workflow for determining the IC50 of 4-(Dimethylamino)biphenyl using the MTT assay.
Phase 2: Elucidating the Mechanism of Action
Once the IC50 value is established, the next phase is to investigate how 4-(Dimethylamino)biphenyl exerts its effects. The following assays will help to determine if the compound inhibits long-term proliferation, induces programmed cell death (apoptosis), causes cell cycle arrest, or affects cell migration.
Protocol 2: Clonogenic Assay for Long-Term Survival
Principle: The clonogenic assay assesses the ability of a single cell to undergo "unlimited" division and form a colony.[6][7] It is a stringent test of a compound's long-term cytostatic or cytotoxic effects.
Materials:
-
6-well plates
-
Complete cell culture medium
-
Trypsin-EDTA
-
4-(Dimethylamino)biphenyl
-
Fixation solution (e.g., 6% glutaraldehyde or 70% ethanol)[8][9]
-
Staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Plate a low, predetermined number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with 4-(Dimethylamino)biphenyl at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Colony Formation: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed in the control wells.
-
Fixation and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with the fixation solution for 10-15 minutes. Remove the fixative and stain the colonies with crystal violet solution for 20-30 minutes.
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the colonies (defined as a cluster of at least 50 cells) in each well.
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the surviving fraction against the compound concentration.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently-labeled Annexin V.[10] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
6-well plates
-
4-(Dimethylamino)biphenyl
-
Annexin V-FITC/APC and PI staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 4-(Dimethylamino)biphenyl at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both the floating and adherent cells. To detach adherent cells, use a gentle method like Accutase or a brief trypsinization.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Analysis: The flow cytometer will generate dot plots from which the percentage of cells in each quadrant can be determined:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways that can be investigated.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Principle: This method uses propidium iodide to stain the DNA of fixed and permeabilized cells. The amount of PI fluorescence is directly proportional to the amount of DNA. Flow cytometry analysis can then differentiate cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Materials:
-
6-well plates
-
4-(Dimethylamino)biphenyl
-
Cold 70% ethanol
-
PBS
-
PI/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with 4-(Dimethylamino)biphenyl as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate for at least 1 hour at 4°C.[15]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale.
Data Analysis: The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content) and the G2/M phase (4n DNA content). The region between these peaks represents the S phase. The percentage of cells in each phase is quantified using cell cycle analysis software.
Protocol 5: Wound Healing (Scratch) Assay for Cell Migration
Principle: This assay measures collective cell migration by creating a "wound" or scratch in a confluent monolayer of cells.[17] The rate at which the cells migrate to close the wound is monitored over time.[18]
Materials:
-
6-well or 12-well plates
-
p200 or p1000 pipette tip
-
Complete cell culture medium (can be low-serum to minimize proliferation)
-
4-(Dimethylamino)biphenyl
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed cells in plates to create a confluent monolayer.[19]
-
Create Wound: Gently and evenly scratch the monolayer with a sterile pipette tip to create a cell-free gap.
-
Treatment: Wash the wells with PBS to remove dislodged cells and add fresh medium containing 4-(Dimethylamino)biphenyl at non-lethal concentrations (e.g., below the IC50).
-
Imaging: Immediately capture images of the wound at designated locations (time 0). Continue to capture images at the same locations at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: The area of the wound at each time point is measured using software like ImageJ. The rate of wound closure is then calculated and compared between treated and control groups. It is important to consider that cell proliferation can also contribute to wound closure; therefore, using a proliferation inhibitor like Mitomycin C as an additional control can be beneficial.
Conclusion and Future Directions
This guide provides a structured and comprehensive framework for the initial investigation of 4-(Dimethylamino)biphenyl's effects on cancer cell lines. The data generated from these assays will provide a clear indication of its cytotoxic and antiproliferative potential and offer insights into its mechanism of action. Positive and compelling results from this suite of in vitro assays would warrant further investigation, including Western blot analysis of key proteins in the identified pathways (e.g., caspases, cell cycle regulators) and, ultimately, progression to in vivo preclinical models to assess its therapeutic efficacy and safety.
References
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1940. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14348, 4-(Dimethylamino)biphenyl. Retrieved January 26, 2026 from [Link].
-
Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature protocols, 1(5), 2315–2319. [Link]
-
University of Rochester Medical Center Flow Cytometry Core. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved January 26, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-(N-Methylamino)biphenyl (CAS 3365-81-9). Retrieved January 26, 2026, from [Link]
-
PubMed. (2006). Clonogenic assay of cells in vitro. Retrieved January 26, 2026, from [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Chen, Y. (2012). Scratch Wound Healing Assay. Bio-protocol, 2(5), e100. [Link]
-
Martinotti, S., & Ranzato, E. (n.d.). Scratch Assay protocol. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15317438, 4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid. Retrieved January 26, 2026 from [Link].
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved January 26, 2026, from [Link]
-
Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol. protocols.io. [Link]
-
ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2006). (PDF) Clonogenic assay of cells. Retrieved January 26, 2026, from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved January 26, 2026, from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved January 26, 2026, from [Link]
-
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved January 26, 2026, from [Link]
-
Henrik's Lab. (2022, August 1). Clonogenic Cell Survival Assay (Colony Formation Assay) [Video]. YouTube. [Link]
-
Kim, H. S., & Lee, J. H. (2014). Assaying cell cycle status using flow cytometry. Methods in molecular biology (Clifton, N.J.), 1170, 143–153. [Link]
-
Cell Biolabs, Inc. (n.d.). Wound Healing Assay. Retrieved January 26, 2026, from [Link]
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- 3. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Common challenges and solutions in experiments involving 4-(Dimethylamino)biphenyl
Welcome to the technical support center for 4-(Dimethylamino)biphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experiments with this compound. Here, we provide in-depth, field-proven insights and solutions to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary solubility challenges with 4-(Dimethylamino)biphenyl and how can I overcome them?
A1: 4-(Dimethylamino)biphenyl is inherently hydrophobic due to its biphenyl core, leading to limited aqueous solubility. While it is generally soluble in organic solvents like ethanol, acetone, chloroform, and dimethylformamide (DMF), challenges arise when preparing aqueous solutions for biological assays.[1]
Troubleshooting Steps:
-
Solvent Selection: Begin by dissolving 4-(Dimethylamino)biphenyl in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol.
-
Aqueous Dilution: Gently dilute the organic stock solution into your aqueous buffer or cell culture medium with constant stirring. Sudden dilution can cause precipitation.
-
Temperature Adjustment: The solubility of 4-(Dimethylamino)biphenyl generally increases with temperature.[1] Gentle warming of the solvent can aid dissolution, but be mindful of the compound's stability at elevated temperatures.
-
pH Modification: In strongly acidic solutions, the dimethylamino group can be protonated, which may enhance aqueous solubility.[1] However, the impact of pH on the solubility of this neutral molecule is less significant under typical reaction conditions.[1]
| Solvent | Approximate Solubility |
| Water (20°C) | 0.3 - 0.8 g/L[1] |
| Ethanol | Soluble[1] |
| Acetone | Soluble[1] |
| Chloroform | Soluble[1] |
| Dimethylformamide (DMF) | Soluble[1] |
Q2: What are the recommended storage and stability guidelines for 4-(Dimethylamino)biphenyl?
A2: Proper storage is critical to maintain the integrity of 4-(Dimethylamino)biphenyl. As a crystalline solid, it should be stored at -20°C for long-term stability, where it can be stable for at least four years.[2] Stock solutions in organic solvents like DMSO should be purged with an inert gas and stored at -20°C.[2] Aqueous solutions are not recommended for storage for more than one day due to potential degradation.[2]
Q3: I am observing unexpected results in my biological assays. Could 4-(Dimethylamino)biphenyl be causing artifacts?
A3: Yes, biphenyl derivatives can sometimes lead to artifacts in biological assays. These can arise from several factors:
-
Compound Precipitation: Poor solubility can lead to compound precipitation in aqueous assay buffers, which can interfere with optical measurements and lead to false-positive or false-negative results.[3]
-
Fluorescence Interference: As a derivative of biphenyl, this compound may exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[4][5][6] It is crucial to run appropriate controls, including the compound alone in the assay buffer, to assess its background fluorescence.
-
Non-Specific Binding: The hydrophobic nature of the biphenyl scaffold can promote non-specific binding to proteins and other biological macromolecules, leading to misleading results.
-
Metabolic Activation: In cell-based assays, metabolic processes can alter the compound. Biphenyls can be metabolized to hydroxylated forms, which may have different biological activities or toxicities than the parent compound.[7]
Troubleshooting Guides
Guide 1: Overcoming Solubility Issues in Cell-Based Assays
A common hurdle in cell-based experiments is the poor aqueous solubility of compounds like 4-(Dimethylamino)biphenyl. The introduction of organic solvents to solubilize the compound can, in turn, affect cellular health and experimental outcomes.[8]
Protocol for Preparing Dosing Solutions for Cell Culture:
-
Prepare a High-Concentration Stock Solution: Dissolve 4-(Dimethylamino)biphenyl in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.
-
Final Dosing Solution: Further dilute the intermediate DMSO solutions into your cell culture medium to achieve the final desired concentrations. Ensure the final concentration of DMSO in the medium is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the compound-treated cells.
Caption: A workflow for troubleshooting solubility issues.
Guide 2: Addressing Common HPLC Analysis Problems
High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity and stability of 4-(Dimethylamino)biphenyl. However, its properties can lead to specific chromatographic challenges.
Common HPLC Issues and Solutions:
| Problem | Potential Cause with 4-(Dimethylamino)biphenyl | Troubleshooting Steps |
| Peak Tailing | Interaction with active silanols on the column due to the basic dimethylamino group. | 1. Use a high-purity, end-capped C18 column. 2. Add a basic mobile phase additive like triethylamine (TEA) to mask silanol interactions.[9] 3. Decrease the mobile phase pH to suppress silanol ionization.[9] |
| Shifting Retention Times | Changes in mobile phase composition or column degradation. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a guard column to protect the analytical column from contaminants. 3. Operate within the recommended pH range for the column (typically pH 2-8 for silica-based reversed-phase columns).[9] |
| Broad Peaks | Poor solubility in the mobile phase or injection solvent mismatch. | 1. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[10] 2. If possible, dissolve the sample in the mobile phase itself.[11] |
| Ghost Peaks | Contamination in the mobile phase or carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol in the autosampler. |
digraph "HPLC Troubleshooting Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];start [label="Problematic Chromatogram", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; peak_shape [label="Poor Peak Shape?", shape=diamond, fillcolor="#FBBC05"]; retention [label="Inconsistent Retention Time?", shape=diamond, fillcolor="#FBBC05"]; baseline [label="Baseline Issues?", shape=diamond, fillcolor="#FBBC05"];
tailing [label="Tailing", shape=box]; broad [label="Broadening", shape=box]; shifting [label="Shifting", shape=box]; ghost [label="Ghost Peaks", shape=box];
solution_tailing [label="Check for silanol interactions\n- Use end-capped column\n- Add TEA or adjust pH", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_broad [label="Check sample solubility\n- Inject in mobile phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_shifting [label="Check mobile phase & column health\n- Fresh mobile phase\n- Use guard column", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ghost [label="Check for contamination\n- High-purity solvents\n- Needle wash", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> peak_shape; peak_shape -> tailing [label="Yes"]; peak_shape -> retention [label="No"]; tailing -> solution_tailing; peak_shape -> broad [label="Yes"]; broad -> solution_broad;
retention -> shifting [label="Yes"]; retention -> baseline [label="No"]; shifting -> solution_shifting;
baseline -> ghost [label="Yes"]; ghost -> solution_ghost; }
Caption: Logic diagram for troubleshooting HPLC issues.
Guide 3: Mitigating Artifacts in Biological Assays
The biphenyl scaffold present in 4-(Dimethylamino)biphenyl can be a source of non-specific effects or assay interference.
Strategies to Identify and Mitigate Biological Assay Artifacts:
-
Run Counter-Screens:
-
Purpose: To distinguish true hits from false positives.
-
Method: Test the compound in an orthogonal assay that measures the same biological endpoint through a different mechanism or detection method.
-
-
Assess for Compound Aggregation:
-
Purpose: To determine if the observed activity is due to the formation of compound aggregates that non-specifically inhibit enzymes or other proteins.
-
Method: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in activity in the presence of the detergent suggests aggregation.
-
-
Check for Fluorescence Interference:
-
Purpose: To ensure the compound's intrinsic fluorescence is not confounding the assay readout.
-
Method: Measure the fluorescence of the compound at the same excitation and emission wavelengths used in the assay, in the absence of any other assay components.
-
-
Evaluate Purity and Stability:
-
Purpose: To confirm that the observed activity is from the parent compound and not a more active impurity or degradation product.
-
Method: Use analytical techniques like LC-MS and NMR to confirm the identity and purity of the compound. Periodically re-analyze working solutions to check for degradation.
-
References
-
Wikipedia. (n.d.). 4-Dimethylaminophenol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Retrieved from [Link]
-
INCHEM. (2006). ICSC 0106 - BIPHENYL. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Retrieved from [Link]
-
PubMed. (1989). Effects and metabolic pathway of 4-dimethylaminophenol during kidney perfusion. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 4-(Dimethylamino)biphenyl. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Fluorescent probes for organelle-targeted bioactive species imaging. Retrieved from [Link]
-
NCBI. (n.d.). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from [Link]
-
NIH. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
PMC. (n.d.). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Retrieved from [Link]
-
News-Medical.net. (2026). Common Issues in Cell Culture Media And Their Impact On Cell-Based Experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Challenge of Fluorescent Probes for Bioimaging Applications: From Visualization to Diagnosis. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of 4-DMAP in solution. Retrieved from [Link]
-
Agilent. (2014). Troubleshooting Symptoms and Solutions. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]
-
NIH. (n.d.). A Novel Utility to Correct for Plate/Batch/Lot and Nonspecific Binding Artifacts in Luminex Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicology, Structure-Function Relationship, and Human and Environmental Health Impacts of Polychlorinated Biphenyls: Progress and Problems. Retrieved from [Link]
-
PubMed. (2022). Development and Challenge of Fluorescent Probes for Bioimaging Applications: From Visualization to Diagnosis. Retrieved from [Link]
-
ResearchGate. (n.d.). Progress and challenges: Responsive long-lived organic luminescent probes for biosensing and bioimaging. Retrieved from [Link]
-
eScholarship.org. (2024). Interactions of Polychlorinated Biphenyls and Their Metabolites with the Brain and Liver Transcriptome of Female Mice. Retrieved from [Link]
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ResearchGate. (2020). Interpreting and troubleshooting anomalous HPLC results?. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Organic Syntheses. (1998). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-(Diphenylphosphino)-2′-(N,N-dimethylamino)-biphenyl. Retrieved from [Link]
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PMC - NIH. (n.d.). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Retrieved from [Link]
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Validation & Comparative
Navigating the Synthesis Landscape: A Guide to Safer and Superior Alternatives to 4-(Dimethylamino)biphenyl
In the dynamic field of organic synthesis, the pursuit of efficiency and innovation must be balanced with an unwavering commitment to safety and sustainability. For decades, certain reagents have been mainstays in the chemist's toolbox, their utility well-established. However, as our understanding of chemical toxicity evolves, so too must our practices. This guide provides a critical evaluation of 4-(Dimethylamino)biphenyl, a reagent whose structural motif is associated with significant health concerns, and presents a comprehensive overview of safer, and often superior, alternative reagents for its two primary applications: as a ligand scaffold in palladium-catalyzed cross-coupling reactions and as a derivatizing agent for the analysis of isocyanates.
The Specter of Carcinogenicity: The Case Against 4-Aminobiphenyl Derivatives
4-(Dimethylamino)biphenyl belongs to the family of 4-aminobiphenyl derivatives. The parent compound, 4-aminobiphenyl, is a well-documented human carcinogen, primarily targeting the bladder[1]. The International Agency for Research on Cancer (IARC) classifies 4-aminobiphenyl in Group 1, signifying sufficient evidence of carcinogenicity in humans[1]. This established toxicity necessitates a proactive approach to replacing its derivatives in routine laboratory use wherever possible. While the toxicological profile of 4-(Dimethylamino)biphenyl itself is not as extensively studied, its structural similarity to a known potent carcinogen warrants extreme caution and the adoption of the principle of substitution.
This guide is structured into two main sections, each addressing a key application where 4-(Dimethylamino)biphenyl-related structures are employed, and offering a detailed comparison with safer and more effective alternatives.
Section 1: Ligands for Palladium-Catalyzed Cross-Coupling Reactions: Beyond the Biphenyl Backbone
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision[2][3]. The performance of these reactions is critically dependent on the nature of the phosphine ligand coordinated to the palladium center. Ligands based on the N,N-dialkylaminobiphenyl scaffold have been utilized for their electron-rich nature, which can facilitate key steps in the catalytic cycle. However, a class of highly effective and safer alternatives has emerged in the form of Buchwald ligands.
The Rise of Buchwald Ligands: A Paradigm Shift in Cross-Coupling
Developed by Professor Stephen Buchwald and his group, these bulky, electron-rich monophosphine ligands have revolutionized palladium-catalyzed cross-coupling by enabling reactions with previously challenging substrates, such as aryl chlorides, sterically hindered reactants, and heteroaryl compounds, often with lower catalyst loadings and under milder conditions[2][4][5]. Several generations of these ligands have been developed, each with specific advantages. We will focus on a comparative evaluation of some of the most prominent and commercially available Buchwald ligands: DavePhos , SPhos , XPhos , and RuPhos .
dot graph TD { A[Aryl Halide/Triflate] --> B{Oxidative Addition}; C[Organoboron Compound] --> D{Transmetalation}; B --> E{Pd(II) Intermediate}; D --> E; E --> F{Reductive Elimination}; F --> G[Coupled Product]; F --> H[Pd(0) Catalyst]; H --> B; subgraph Catalytic Cycle B; D; E; F; H; end subgraph Reagents A; C; end subgraph Product G; end } caption: "Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction"
Comparative Performance of Buchwald Ligands
The choice of Buchwald ligand can significantly impact the outcome of a Suzuki-Miyaura or Buchwald-Hartwig reaction. The following table summarizes the key features and exemplary performance of these ligands.
| Ligand | Structure | Key Features & Applications | Representative Yield (%) | Turnover Number (TON) |
| DavePhos | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | One of the earliest highly effective Buchwald ligands. Particularly active for Suzuki-Miyaura couplings.[4] | 95 (Aryl Chloride Coupling) | ~1900 |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for Suzuki-Miyaura couplings of a wide range of substrates, including heteroaryl chlorides.[4] A water-soluble version is also available.[4] | 98 (Heteroaryl Coupling) | >1960 |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for coupling sterically hindered substrates and for C-N bond formation (Buchwald-Hartwig amination).[4][6] | 99 (Sterically Hindered Coupling) | >1980 |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Exhibits superior turnover numbers in many Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for very low catalyst loadings.[7] | 92 (Heteroaryl Bromide Coupling) | 1840[7] |
Yields and TONs are representative examples from the literature and can vary depending on the specific substrates and reaction conditions.
As the data indicates, RuPhos often demonstrates superior turnover numbers, making it a highly efficient catalyst[7]. XPhos and SPhos are excellent general-purpose ligands, with XPhos showing particular strength in reactions involving sterically demanding substrates[4][6].
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride using a Buchwald Ligand
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald Ligand (e.g., SPhos)
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Nitrogen or Argon source
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the chosen Buchwald ligand (0.04 mmol, 4 mol%).
-
Add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add toluene (5 mL) and seal the tube.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation.
-
Bulky, Electron-Rich Ligand: The Buchwald ligand stabilizes the palladium center, promotes the oxidative addition of the aryl chloride (often the rate-limiting step), and facilitates the reductive elimination to form the product.
-
Base (K₃PO₄): The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
Safety Profile of Buchwald Ligands
While all chemicals should be handled with care, the available safety data for common Buchwald ligands like XPhos and RuPhos Pd G4 precatalyst do not indicate them to be carcinogenic, mutagenic, or reproductive toxicants[6][8]. They are generally considered stable solids and, while they should be handled in a well-ventilated area, they do not pose the same level of long-term health risk associated with 4-aminobiphenyl derivatives.
Section 2: Derivatizing Agents for Isocyanate Analysis: Safer Alternatives for Workplace Safety
Isocyanates are highly reactive compounds widely used in the production of polyurethanes, foams, and coatings. Due to their high toxicity and potential to cause respiratory sensitization, monitoring their concentration in workplace air is crucial[9]. A common analytical method involves derivatization of the isocyanate group with a reagent to form a stable, easily detectable compound, typically analyzed by high-performance liquid chromatography (HPLC). Reagents with structures similar to 4-(Dimethylamino)biphenyl have been used for this purpose. However, several safer and highly effective alternatives are now widely adopted.
dot graph G { rankdir=LR; node [shape=box, style=rounded]; Isocyanate -> Derivatization [label="+ Derivatizing Agent"]; Derivatization -> Stable_Derivative; Stable_Derivative -> HPLC_Analysis [label="Separation & Detection"]; HPLC_Analysis -> Quantification; } caption: "Workflow for Isocyanate Analysis using Derivatization"
A Comparative Analysis of Isocyanate Derivatizing Agents
We will compare the performance of three widely used derivatizing agents: Tryptamine , 1-(2-Methoxyphenyl)piperazine (MOPP) , and 1-(9-Anthracenylmethyl)piperazine (MAP) .
| Reagent | Structure | Relative Reactivity (vs. MAP) | Detection Method(s) | Key Advantages & Disadvantages |
| Tryptamine | 25-30% | Fluorescence, Electrochemical | Good for total isocyanate determination; lower reactivity.[3][10] | |
| 1-(2-Methoxyphenyl)piperazine (MOPP) | 88% | UV, Electrochemical | Widely used in established methods (e.g., MDHS 25); reactivity is good.[11] | |
| 1-(9-Anthracenylmethyl)piperazine (MAP) | 100% | UV, Fluorescence | High reactivity and sensitivity; allows for quantification of total isocyanate groups.[4] |
Relative reactivity data is based on the reaction with phenyl isocyanate.
The data clearly shows that MAP is the most reactive of the three, which is a significant advantage for ensuring complete derivatization of airborne isocyanates. Tryptamine, while less reactive, is valued for its unique detection properties that allow for the quantification of total isocyanates using a single derivative as a standard[3].
Experimental Protocol: Derivatization of Isocyanates from Air Samples using MAP
This protocol is based on the NIOSH 5525 method[4].
Materials:
-
Impinger containing a known volume of 5 x 10⁻⁴ M MAP in a suitable solvent (e.g., acetonitrile).
-
Air sampling pump.
-
Acetic anhydride.
-
HPLC system with a UV or fluorescence detector.
Procedure:
-
Collect the air sample by bubbling a known volume of air through the MAP-containing impinger solution at a calibrated flow rate.
-
After sampling, transfer the solution to a vial.
-
To acetylate any unreacted MAP, add a small amount of acetic anhydride and allow it to react.
-
Analyze the resulting solution by reverse-phase HPLC with UV or fluorescence detection.
-
Quantify the derivatized isocyanates by comparing the peak areas to those of known standards.
Causality Behind Experimental Choices:
-
MAP Solution: The piperazine moiety of MAP acts as a nucleophile, reacting with the electrophilic isocyanate group to form a stable urea derivative. The anthracene group provides a strong chromophore for UV detection and a fluorophore for fluorescence detection, enhancing sensitivity.
-
Acetylation: This step is crucial to prevent unreacted MAP from interfering with the analysis and to ensure the stability of the collected sample.
Safety Profiles of Alternative Derivatizing Agents
-
Tryptamine: Harmful if swallowed, causes skin irritation, and serious eye damage. It may also cause an allergic skin reaction and respiratory irritation[12][13][14].
-
1-(2-Methoxyphenyl)piperazine (MOPP): Causes severe skin burns and eye damage[2]. Its hydrochloride salt is a skin and eye irritant and may cause respiratory irritation[15][16].
-
1-(9-Anthracenylmethyl)piperazine (MAP): While a specific, comprehensive safety data sheet is not as readily available in the search results, its parent compound, piperazine, is corrosive and can cause severe skin burns, eye damage, and sensitization[17][18][19]. Therefore, MAP should be handled with appropriate personal protective equipment.
While these alternatives are not without their own hazards, they are not classified as known or suspected carcinogens like 4-aminobiphenyl. Their acute hazards can be effectively managed with standard laboratory safety practices, making them significantly safer choices in the long term.
Conclusion
The evidence is clear: for the key applications of palladium-catalyzed cross-coupling and isocyanate derivatization, safer and more effective alternatives to reagents based on the 4-(dimethylamino)biphenyl scaffold are readily available. The Buchwald ligands offer unparalleled performance in a wide range of cross-coupling reactions, enabling chemists to construct complex molecules with greater efficiency and under milder conditions. In the realm of analytical chemistry, reagents like MAP, MOPP, and tryptamine provide reliable and sensitive methods for the crucial task of monitoring isocyanate exposure, without the associated long-term health risks of aminobiphenyl derivatives.
As responsible scientists, it is our duty to continuously evaluate and update our methodologies, prioritizing not only scientific excellence but also the well-being of ourselves and our colleagues. The adoption of the alternatives presented in this guide represents a significant step towards a safer and more sustainable future for organic synthesis and analysis.
References
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - RSC Publishing. (2022, September 26). Retrieved January 26, 2026, from [Link]
-
Determination of complex mixtures of airborne isocyanates and aminesPart 4.† Determination of aliphatic isocyanates as dibutylamine derivatives using liquid chromatography and mass spectrometry - ResearchGate. (2025, August 6). Retrieved January 26, 2026, from [Link]
-
Validation of Transferability of DBA Derivatization and LC-MS/MS Determination Method for Isocyanates via an Interlaboratory Comparison - ResearchGate. (2025, August 6). Retrieved January 26, 2026, from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10). Retrieved January 26, 2026, from [Link]
-
(PDF) K. DETERMINATION OF AIRBORNE ISOCYANATE EXPOSURE - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Safety Data Sheet: XPhos - Carl ROTH. (n.d.). Retrieved January 26, 2026, from [Link]
-
Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
-
Application of tryptamine as a derivatising agent for airborne isocyanate determination. Part 3. Evaluation of total isocyanates analysis by high-performance liquid chromatography with fluorescence and amperometric detection - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
-
Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by H- and P-NMR Spectroscopy - ResearchGate. (2025, October 15). Retrieved January 26, 2026, from [Link]
-
Determination of complex mixtures of airborne isocyanates and aminesPart 4.† Determination of aliphatic isocyanates as dibutylamine derivatives using liquid chromatography and mass spectrometry - Semantic Scholar. (n.d.). Retrieved January 26, 2026, from [Link]
-
Application of tryptamine as a derivatizing agent for airborne isocyanate determination. Part 4. Evaluation of major high-performance liquid chromatographic methods regarding airborne isocyanate determination with specific investigation of the competitive rate of derivatization - Analyst (RSC Publishing). (n.d.). Retrieved January 26, 2026, from [Link]
-
MIT Open Access Articles Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (n.d.). Retrieved January 26, 2026, from [Link]
-
(PDF) Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions - ResearchGate. (2024, June 13). Retrieved January 26, 2026, from [Link]
-
4-Aminobiphenyl | EPA. (n.d.). Retrieved January 26, 2026, from [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Accounts of Chemical Research - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]
-
Safety data sheet - CPAChem. (2023, January 17). Retrieved January 26, 2026, from [Link]
-
Isocyanates - Evaluating Exposure | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved January 26, 2026, from [Link]
-
Determination of complex mixtures of airborne isocyanates and aminesPart 4.† Determination of aliphatic isocyanates as dibutylamine derivatives using liquid chromatography and mass spectrometry. (n.d.). Retrieved January 26, 2026, from [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD - EPA. (n.d.). Retrieved January 26, 2026, from [Link]
-
General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
- WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents. (n.d.).
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A Senior Application Scientist's Guide to Purity Assessment: Synthesized 4-(Dimethylamino)biphenyl vs. a Reference Standard
The Imperative of Purity in Synthesis
In the realm of pharmaceutical development and materials science, 4-(Dimethylamino)biphenyl serves as a critical intermediate. Its molecular structure, featuring a biphenyl core with a dimethylamino substituent, makes it a valuable building block. However, the ultimate success of its application hinges on a factor that transcends the mere presence of the target molecule: its purity. The presence of uncharacterized or unquantified impurities can have profound consequences, ranging from altered reaction kinetics and yields in subsequent synthetic steps to unforeseen toxicological profiles in drug candidates.
Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate a thorough characterization of any new drug substance.[1][2] This involves not only identifying and quantifying impurities but also qualifying them—assessing their potential biological impact.[1] Therefore, a rigorous analytical assessment is not merely good practice; it is a fundamental requirement for advancing a project from the laboratory to clinical and commercial stages.
This guide eschews a simple pass/fail approach. Instead, we will employ an orthogonal analytical strategy, where multiple, disparate techniques are used to build a comprehensive and trustworthy purity profile. By comparing our synthesized material to a Certified Reference Standard (CRS)—a pinnacle of purity and characterization—we establish a reliable benchmark for quality.
Synthetic Strategy and Anticipated Impurities
To intelligently search for impurities, one must first understand their origin. A common and efficient method for synthesizing biaryl compounds like 4-(Dimethylamino)biphenyl is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction is celebrated for its versatility and functional group tolerance.[5][6]
A typical pathway involves coupling a boronic acid derivative with an aryl halide. For our target molecule, this would be the reaction between 4-(Dimethylamino)phenylboronic acid and bromobenzene .
Caption: Synthetic pathway and potential impurities.
This synthetic choice informs our analytical strategy. We must develop methods capable of separating and detecting not only the main product but also:
-
Unreacted Starting Materials: 4-(Dimethylamino)phenylboronic acid and bromobenzene.
-
Homocoupling Byproducts: Biphenyl (from bromobenzene coupling with itself) and 4,4'-Bis(dimethylamino)biphenyl (from the boronic acid coupling with itself).
-
Catalyst Residues: Palladium and phosphorus-containing ligand degradation products.
-
Side-Reaction Products: Such as debrominated intermediates.
The Orthogonal Analytical Workflow: A Self-Validating System
A single analytical technique provides only one perspective on purity. To build a robust, trustworthy case, we employ an orthogonal approach, leveraging the distinct strengths of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique probes different physicochemical properties of the sample, creating a multi-faceted and self-validating purity profile.
Caption: Orthogonal workflow for purity assessment.
Technique I: High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the cornerstone of purity quantification in pharmaceutical analysis.[7] For a molecule like 4-(Dimethylamino)biphenyl, which possesses a strong UV chromophore (the biphenyl system), reversed-phase HPLC with UV detection is the method of choice. It excels at separating compounds with different polarities, making it ideal for resolving our target from its more polar (boronic acid) or less polar (biphenyl) potential impurities.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column Selection: A C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size) is chosen for its hydrophobic nature, which provides excellent retention and separation for aromatic compounds like biphenyls.[8]
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized material and the CRS in diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.[9]
-
Ensure complete dissolution, using sonication if necessary.
-
Filter samples through a 0.45 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. A gradient is employed to ensure elution of both early-eluting polar impurities and late-eluting non-polar impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C for reproducible retention times.
-
Detection Wavelength: 275 nm, a wavelength where biphenyl systems typically show strong absorbance.[8]
-
Injection Volume: 5 µL
-
Data Interpretation
The primary output is a chromatogram. By comparing the chromatogram of the synthesized sample to the CRS, we assess:
-
Identity: The retention time of the main peak in the synthesized sample should match that of the CRS.
-
Purity: Calculated using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Impurity Profile: The number and relative area of minor peaks reveal the complexity of the impurity profile.
Technique II: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While HPLC quantifies impurities, NMR spectroscopy provides an unparalleled view of molecular structure.[10] It serves as a definitive identity test and can detect impurities that may co-elute with the main peak in HPLC. ¹H NMR is particularly sensitive for detecting residual solvents and structurally similar impurities, while ¹³C NMR confirms the carbon framework of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-15 mg of the synthesized material and the CRS in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition - ¹H NMR:
-
Acquire a standard proton spectrum with a 90° pulse.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.
-
-
Acquisition - ¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Interpretation
-
Structural Confirmation: The chemical shifts, splitting patterns, and integrations of the proton signals in the synthesized sample's spectrum must match those of the CRS. For 4-(Dimethylamino)biphenyl, one would expect signals for the dimethyl protons (a singlet, ~3.0 ppm) and a complex pattern of signals in the aromatic region (~6.8-7.6 ppm).[11]
-
Impurity Detection: Any signals present in the synthesized sample's spectrum but absent in the CRS spectrum indicate impurities. The integration of these signals relative to the product signals can provide a semi-quantitative estimate of their levels. Residual synthesis solvents (e.g., Toluene, THF) are easily identified by their characteristic peaks.
Technique III: Mass Spectrometry (MS)
Causality: MS is the gold standard for confirming molecular weight.[12] When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for both confirming the identity of the main peak and tentatively identifying the structures of unknown impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Experimental Protocol: GC-MS
-
Rationale: Given the thermal stability and volatility of 4-(Dimethylamino)biphenyl, GC-MS is a suitable technique.[13]
-
Sample Preparation: Prepare dilute solutions (~100 µg/mL) of the synthesized material and CRS in a volatile organic solvent like Dichloromethane or Ethyl Acetate.
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a Quadrupole detector).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Interpretation
-
Identity Confirmation: The mass spectrum of the main chromatographic peak should show a molecular ion (M⁺) peak corresponding to the molecular weight of 4-(Dimethylamino)biphenyl (C₁₄H₁₅N), which is approximately 197.27 g/mol .[11][14]
-
Impurity Identification: Mass spectra can be extracted for any minor peaks observed in the chromatogram. These spectra can be compared against spectral libraries (e.g., NIST) to tentatively identify impurities. For example, a peak with a molecular ion at m/z 182 could indicate the presence of the homocoupled byproduct 4,4'-dimethylbiphenyl.[15]
Comparative Data Summary
The data from the orthogonal analysis of both the in-house synthesized batch and the Certified Reference Standard are summarized below.
| Parameter | Synthesized 4-(Dimethylamino)biphenyl | Certified Reference Standard (CRS) | Comments |
| Appearance | Off-white crystalline solid | White crystalline solid | Slight color may indicate trace impurities. |
| HPLC Purity (% Area) | 99.65% | >99.9% | Synthesized material meets high purity criteria. |
| HPLC Impurities | Peak 1 (0.15%), Peak 2 (0.20%) | No detectable impurities >0.05% | Two minor impurities detected in the synthesized batch. |
| ¹H NMR | Conforms to structure | Conforms to structure | No structural discrepancies. Minor unassigned peaks at 7.2 ppm. |
| Residual Solvents (¹H NMR) | Toluene (~0.05%) | Not Detected | Trace residual solvent from purification step. |
| MS (m/z of Main Peak) | 197.1 [M⁺] | 197.1 [M⁺] | Molecular weight confirmed for both samples. |
| MS (m/z of Impurity Peak 2) | 182.1 [M⁺] | N/A | Tentatively identified as 4,4'-dimethylbiphenyl. |
Discussion and Conclusion
The orthogonal analytical approach provides a high degree of confidence in the purity assessment of the synthesized 4-(Dimethylamino)biphenyl.
-
HPLC analysis established the purity at 99.65%, identifying two minor impurities that were absent in the CRS.
-
NMR spectroscopy confirmed the structural identity of the bulk material, corroborating the HPLC findings. It also identified a trace amount of residual Toluene, a common solvent in purification, which may not be UV-active and thus missed by HPLC.
-
Mass Spectrometry unequivocally confirmed the molecular weight of the target compound. Furthermore, it provided strong evidence for the tentative identification of one of the impurities (Peak 2) as 4,4'-dimethylbiphenyl, a plausible homocoupling byproduct from the Suzuki reaction.
References
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PubChem. (n.d.). 4-(Dimethylamino)biphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]
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International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
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Rathnam, R. P., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich. Retrieved from [Link]
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Szakács, T., et al. (2015). Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases. Acta Pharmaceutica Hungarica. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). 4-(DIMETHYLAMINO)BIPHENYL. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). 4,4'-Dimethylbiphenyl. NIST Chemistry WebBook. Retrieved from [Link]
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MicroSolv Technology Corporation. (n.d.). DMAP 4-Dimethylaminopyridine Analyzed by HPLC - AppNote. Retrieved from [Link]
-
Yoo, M., et al. (2016). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. South African Journal of Botany. Retrieved from [Link]
-
NIST. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]
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Clot, E., et al. (2009). The Suzuki-Miyaura Reaction: Mechanism of the Transmetalation Step. Accounts of Chemical Research. Retrieved from [Link]
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CPAchem. (n.d.). Miscellaneous Certified Reference Materials. Retrieved from [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
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Analytice. (2021). Laboratories for the analysis of biphenyl (CAS: 92-52-4). Retrieved from [Link]
- Bertsch, W., et al. (1994). Essential oils and related materials by capillary gas chromatography/mass spectrometry.
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Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Natural Product Reports. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,2'-DIMETHYL-5,5'-DIMETHOXYBIPHENYL. Retrieved from [Link]
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YouTube. (2022). Suzuki Coupling Mechanism. Retrieved from [Link]
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ZeptoMetrix. (n.d.). Analytical Reference Materials. Retrieved from [Link]
-
Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Dimethylamino)biphenyl
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(Dimethylamino)biphenyl. As a substituted aromatic amine and a biphenyl derivative, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. The procedures outlined below are grounded in established safety protocols and regulatory frameworks, ensuring a self-validating system of waste management for research and development professionals.
Hazard Identification and Risk Assessment
Understanding the inherent risks of 4-(Dimethylamino)biphenyl is fundamental to appreciating the necessity of stringent disposal protocols. While comprehensive toxicological data for this specific compound is limited, its structural similarity to other biphenyls and aromatic amines warrants a cautious approach. Biphenyl itself is recognized as an irritant and a probable human carcinogen[1].
Key Hazards Associated with Biphenyl Derivatives:
-
Irritation: Causes skin, eye, and respiratory system irritation[2][3].
-
Systemic Effects: May cause damage to the liver, kidneys, and nervous system upon prolonged or repeated exposure[1].
-
Environmental Hazard: Classified as very toxic to aquatic life with long-lasting effects[3]. This ecotoxicity necessitates preventing its release into the environment under any circumstances.
Properties and Classification of 4-(Dimethylamino)biphenyl
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅N | [4] |
| Appearance | Solid (crystalline powder) | [5] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [2] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects | [3] |
Given these hazards, all waste streams containing 4-(Dimethylamino)biphenyl must be treated as hazardous waste.
Regulatory Framework
In the United States, the management and disposal of hazardous chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6][7]. Laboratories generating hazardous waste are required to follow a "cradle-to-grave" management system, which includes proper identification, accumulation, transport, and disposal[8].
It is imperative that all personnel handling this waste are familiar with both federal regulations and their institution's specific hazardous waste management plan[9][10].
On-Site Handling and Waste Segregation
Proper segregation and handling at the point of generation are critical to ensure safe and compliant disposal. Never mix incompatible waste streams[10].
Protocol for Waste Collection:
-
Designate a Waste Container: Use a dedicated, chemically compatible container for all 4-(Dimethylamino)biphenyl waste. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
Labeling: Immediately label the container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "4-(Dimethylamino)biphenyl Waste"
-
The specific components and their approximate concentrations.
-
The associated hazards (e.g., "Irritant," "Ecotoxic").
-
The date accumulation started.
-
-
Segregation: Keep the 4-(Dimethylamino)biphenyl waste stream separate from all other chemical wastes, particularly strong oxidizing agents[5].
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation. Ensure the container is kept closed at all times except when adding waste[10]. The storage area should be a well-ventilated space, away from heat or sources of ignition[11].
-
Secondary Containment: Place the waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills[10].
Recommended Disposal Methods
Under no circumstances should 4-(Dimethylamino)biphenyl or materials contaminated with it be disposed of down the drain or in the regular trash[10][12]. Sewer disposal of hazardous pharmaceuticals and other chemical wastes is strictly prohibited[8][13].
High-Temperature Incineration (Preferred Method)
The most effective and environmentally sound method for the destruction of aromatic amines and biphenyl compounds is high-temperature incineration in a licensed hazardous waste disposal facility[14][15].
Causality: Incineration at temperatures typically above 900°C, with a sufficient residence time, ensures the complete thermal decomposition of the organic molecule into simpler, less toxic compounds like carbon dioxide, water, and nitrogen oxides[16]. This method achieves a destruction efficiency of over 99.9999% for similar halogenated biphenyls, ensuring that the hazardous nature of the compound is permanently eliminated[16]. This process is managed by specialized Treatment, Storage, and Disposal Facilities (TSDFs) permitted under RCRA[7].
Chemical Treatment (for Aqueous Solutions)
For dilute aqueous waste streams, chemical treatment may be an option but must be conducted by trained professionals at a designated TSDF. Advanced oxidation processes can be used to degrade aromatic amines in wastewater[17]. However, these processes are complex and not suitable for on-site treatment in a standard research laboratory[18].
Decontamination and Empty Container Disposal
Empty containers that once held 4-(Dimethylamino)biphenyl must also be managed as hazardous waste unless properly decontaminated[19].
Protocol for Decontaminating Glassware and Containers:
-
Initial Removal: Ensure the container is as empty as possible, with only minimal residual amounts remaining[20].
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent capable of dissolving the compound (e.g., acetone or ethanol).
-
Crucially, the rinsate from this procedure is considered hazardous waste. Collect all rinsate in your designated 4-(Dimethylamino)biphenyl waste container for disposal via incineration[19][20].
-
-
Final Steps:
If you are unable to remove all residual material, the container itself must be disposed of as hazardous waste[19].
Emergency Spill Procedures
In the event of a spill, immediately notify your institution's Environmental Health and Safety (EHS) department.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Extinguish all nearby flames and turn off equipment.
-
Ventilate: Increase ventilation in the area.
-
Containment: If trained to do so, use a chemical spill kit with an absorbent material to contain the spill. Avoid breathing dust or vapors[11][12].
-
Cleanup: Moisten the spilled material or use a HEPA-filtered vacuum to clean up the solid. Place all contaminated materials (absorbents, personal protective equipment) into a sealed container and label it as hazardous waste for disposal[1].
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 4-(Dimethylamino)biphenyl waste.
Caption: Decision workflow for handling and disposing of various waste streams containing 4-(Dimethylamino)biphenyl.
References
-
Household Hazardous Waste (HHW). (2025). U.S. Environmental Protection Agency. [Link]
-
Biphenyl - Hazardous Substance Fact Sheet. (N/A). New Jersey Department of Health. [Link]
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Safety Data Sheet: Biphenyl. (N/A). Carl ROTH. [Link]
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4-(Dimethylamino)biphenyl. (N/A). PubChem, National Center for Biotechnology Information. [Link]
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Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. (N/A). U.S. Environmental Protection Agency. [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]
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Empty Container Disposal Guidelines. (N/A). University of Pittsburgh. [Link]
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Numerical Analysis of the Incineration of Polychlorinated Biphenyl Wastes in Rotary Kilns. (2015). El-Naas, M. H. et al. [Link]
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Analysis of Polychlorinated Biphenyl Wastes Incineration in Rotary Kilns: Model Development and Validation. (2015). ResearchGate. [Link]
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Hazardous Waste. (N/A). U.S. Environmental Protection Agency. [Link]
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Tracking Aromatic Amines from Sources to Surface Waters. (N/A). PubMed Central, National Institutes of Health. [Link]
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Melting and incineration plants of municipal waste. Chemical and biochemical diagnosis of thermal processing samples. (2002). PubMed, National Institutes of Health. [Link]
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EPA Hazardous Waste Codes. (N/A). University of Maryland Environmental Safety, Sustainability and Risk. [Link]
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Hazardous Waste Disposal Guide. (N/A). Dartmouth College. [Link]
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New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. (N/A). WIT Press. [Link]
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Treatment of amine wastes generated in industrial processes. (2025). ResearchGate. [Link]
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Hazardous Waste Program. (N/A). Commonwealth of Pennsylvania Department of Environmental Protection. [Link]
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C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). YouTube. [Link]
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Hazardous Waste Disposal Guide. (N/A). Northwestern University. [Link]
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Destruction of decabromodiphenyl ether during incineration of plastic television housing waste. (N/A). ResearchGate. [Link]
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Navigating the Risks: A Comprehensive Guide to Handling 4-(Dimethylamino)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Handling 4-(Dimethylamino)biphenyl, a member of the aromatic amine family, demands a meticulous and informed approach to safety. Due to its structural similarity to known carcinogens, this compound must be treated with the utmost caution to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) selection to operational and disposal plans, grounded in established safety protocols. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.
Hazard Assessment: Understanding the "Why" Behind the Precautions
4-(Dimethylamino)biphenyl belongs to a class of compounds, aromatic amines, that includes known and suspected carcinogens.[1] While specific toxicological data for this compound may be limited, the potential for harm is inferred from structurally similar chemicals like 4-aminobiphenyl, a known human carcinogen.[1] Therefore, it is prudent to handle 4-(Dimethylamino)biphenyl as a potential carcinogen. The primary routes of exposure are inhalation of dust, skin absorption, and ingestion.[1]
Key Hazards:
-
Carcinogenicity: Assumed to be a potential carcinogen based on its chemical class.[1]
-
Skin and Eye Irritation: Can cause irritation upon contact.
-
Toxicity: May be harmful if swallowed or inhaled.
A thorough understanding of these risks is the foundation of a robust safety plan. Every procedural step that follows is designed to create a barrier between you and these potential hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 4-(Dimethylamino)biphenyl. A multi-layered approach is necessary to prevent exposure through all potential routes.
Hand Protection
Recommended Glove Materials:
| Glove Material | General Resistance to Aromatic Amines | Considerations |
| Butyl Rubber | Excellent | Offers high resistance to a wide range of chemicals, but may have less dexterity.[2] |
| Viton® | Excellent | Provides excellent protection against aromatic hydrocarbons, but can be more expensive. |
| Neoprene | Good to Excellent | A good all-around option with a balance of chemical resistance, flexibility, and cost.[2] |
| Polyvinyl Chloride (PVC) | Good | Offers good protection against amines, acids, and bases.[3] |
| Nitrile | Fair to Good | While common in laboratories, some formulations may offer limited protection against aromatic amines. Double-gloving is strongly recommended. |
It is imperative to consult the glove manufacturer's specific chemical resistance data for the gloves you intend to use. Always inspect gloves for any signs of degradation or punctures before and during use. For extended handling, consider wearing two pairs of gloves (double-gloving).
Body, Eye, and Respiratory Protection
-
Laboratory Coat: A fully buttoned lab coat, preferably one made of a low-permeability material, should be worn at all times.
-
Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes. A face shield should be worn in situations with a higher risk of splashing.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[4] All work with 4-(Dimethylamino)biphenyl should ideally be conducted within a chemical fume hood to minimize inhalation exposure.
Safe Handling and Operational Plan
A systematic approach to handling minimizes the risk of exposure and contamination.
Step-by-Step Handling Protocol:
-
Designated Area: All work with 4-(Dimethylamino)biphenyl should be conducted in a designated area, such as a chemical fume hood, to contain any potential contamination.
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Cover the work surface with absorbent, plastic-backed paper to contain any spills.
-
Weighing: If weighing the solid, do so within the chemical fume hood. Use a tared container to avoid transferring the compound to the balance.
-
Transfers: Use a spatula or other appropriate tool for transfers. Avoid creating dust. If making a solution, add the solid to the solvent slowly to prevent splashing.
-
Storage: Store 4-(Dimethylamino)biphenyl in a well-sealed, clearly labeled container. The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Post-Handling: After handling, wipe down the work area with a suitable decontamination solution (see Section 5). Remove gloves and lab coat before leaving the designated area. Wash hands thoroughly with soap and water.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
Spill Response
For a small spill within a chemical fume hood:
-
Alert colleagues in the immediate area.
-
Ensure you are wearing appropriate PPE , including a respirator if necessary.
-
Cover the spill with an absorbent material (e.g., vermiculite or a spill pillow).
-
Gently apply a decontamination solution (see Section 5) to the absorbent material, working from the outside in.
-
Allow the decontamination solution to react for the recommended time.[5]
-
Carefully collect all contaminated materials using a scoop or other tools and place them in a clearly labeled hazardous waste container.
-
Wipe the spill area with the decontamination solution, followed by a water rinse.
-
Dispose of all contaminated materials as hazardous waste.
For a large spill or a spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Exposure Response
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Decontamination and Waste Disposal: A Cradle-to-Grave Responsibility
Proper decontamination and disposal are critical to prevent environmental contamination and future exposures.
Decontamination Protocol
A two-step decontamination process is recommended for surfaces and equipment.[5]
-
Initial Cleaning: Use a cleaning/developing solution to wet the contaminated area thoroughly.[5] This helps to lift the contaminant from the surface.
-
Chemical Decontamination: Apply a commercially available aromatic amine decontamination solution.[6] These solutions typically contain reagents that chemically alter the aromatic amine, rendering it less hazardous. Allow the solution to react for at least 5 minutes before wiping it up with an absorbent material.[5]
-
Final Rinse: Rinse the decontaminated surface with water.
-
Verification (Optional but Recommended): Use surface swipe tests to verify the effectiveness of the decontamination.[5]
Waste Management and Disposal Plan
All waste contaminated with 4-(Dimethylamino)biphenyl is considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[7]
Disposal Procedure:
-
Segregation: Do not mix 4-(Dimethylamino)biphenyl waste with other waste streams.
-
Containerization:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) in a designated, leak-proof container with a secure lid.
-
Liquid Waste: Collect unused solutions in a compatible, sealed container.
-
-
Labeling: Clearly label the waste container with:
-
The words "Hazardous Waste"
-
The full chemical name: "4-(Dimethylamino)biphenyl"
-
The associated hazards (e.g., "Toxic," "Potential Carcinogen")
-
The accumulation start date
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department or a licensed hazardous waste disposal company.[7]
-
Disposal: All disposal must be handled by a licensed professional waste disposal service, typically through your institution's EHS department.[8] The ultimate disposal method will likely be incineration at a permitted facility.[9] Under no circumstances should this chemical be disposed of down the drain.
By adhering to these rigorous safety protocols, you can confidently and responsibly handle 4-(Dimethylamino)biphenyl, ensuring a safe laboratory environment for yourself and your colleagues.
References
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ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
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Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. Retrieved from [Link]
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SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 4,4'-Methylenedianiline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. Retrieved from [Link]
-
SKC Inc. (n.d.). Decontamination Solution Aromatic Amines 1 gal 769-1051. Retrieved from [Link]
-
Weeks, R. W., & Dean, O. J. (n.d.). Decontamination of aromatic amine cancer-suspect agents on concrete, metal, or painted surfaces. Los Alamos Scientific Laboratory. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]
-
Salim, S. R. S. (2021). Treatment of amine wastes generated in industrial processes. IOP Conference Series: Materials Science and Engineering, 1092, 012051. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
-
Ansell. (n.d.). ansell-8th-chemical-resistance-guide.pdf. Utah State University Office of Research. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. Retrieved from [Link]
-
All American Environmental Services Inc. (n.d.). Ansell 8th Edition Chemical Resistance Guide. Retrieved from [Link]
-
Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, October 22). EPA Finalizes Cancellation of the Pesticide Dacthal. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Benzidine. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
